AZD 2066
Description
AZD2066 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-12(16-11-17(27-24-16)14-4-3-5-15(20)10-14)26-19-23-22-18(25(19)2)13-6-8-21-9-7-13/h3-12H,1-2H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWHYTICXCLKDG-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934282-55-0 | |
| Record name | AZD-2066 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934282550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-2066 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12644 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD2066 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17078 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[5-[(1R)-1-[5-(3-chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]- pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-2066 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ908Y1ZB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD2066: A Technical Guide to its Mechanism of Action as a Metabotropic Glutamate Receptor 5 (mGluR5) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD2066 is a selective, orally active, and central nervous system (CNS) penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5). As a negative allosteric modulator (NAM), AZD2066 has been investigated for its therapeutic potential in a range of disorders, including gastroesophageal reflux disease (GERD), neuropathic pain, and major depressive disorder. This technical guide provides a comprehensive overview of the mechanism of action of AZD2066, detailing its molecular target, downstream signaling effects, and its pharmacological profile based on available preclinical and clinical data. The guide includes structured data tables, detailed experimental methodologies, and visualizations of key pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development professionals.
Core Mechanism of Action: mGluR5 Antagonism
AZD2066 functions as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central and peripheral nervous systems. Unlike competitive antagonists that bind to the same site as the endogenous ligand, glutamate, AZD2066 is a negative allosteric modulator (NAM). This means it binds to a topographically distinct site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate binding and subsequent receptor activation.
Impact on Intracellular Calcium Signaling
One of the primary downstream effects of mGluR5 activation is the mobilization of intracellular calcium (Ca2+) stores. Preclinical studies have demonstrated that AZD2066 effectively inhibits this Ca2+ response in various cell types expressing mGluR5.
| Cell Type | IC50 for Ca2+ Response Inhibition |
| mGlu5/HEK cells | 27.2 nM |
| Striatal Cultures | 3.56 nM |
| Hippocampal Cultures | 96.2 nM |
| Cortical Cultures | 380 nM |
This data indicates that AZD2066 potently inhibits mGluR5-mediated calcium signaling in different neuronal environments.
Signaling Pathways Modulated by AZD2066
The antagonism of mGluR5 by AZD2066 has been linked to the modulation of key signaling pathways involved in neuronal function and disease pathophysiology.
Brain-Derived Neurotrophic Factor (BDNF)/TrkB Signaling Pathway
A significant aspect of the mechanism of action of mGluR5 antagonists is their ability to influence the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway. While direct studies on AZD2066's effect on this pathway are limited in the public domain, research on other mGluR5 antagonists has shown that their inhibition of mGluR5 can lead to an upregulation of BDNF and TrkB expression. This pathway is critical for neuronal survival, synaptic plasticity, and has been implicated in the pathophysiology of depression.
Preclinical and Clinical Pharmacology
In Vivo Efficacy in Gastroesophageal Reflux Disease (GERD)
The most robust clinical data for AZD2066 comes from a study investigating its effect on transient lower esophageal sphincter relaxations (TLESRs) and reflux episodes in healthy male volunteers.[3] TLESRs are a major mechanism underlying GERD.
Clinical Trial in Healthy Volunteers
| Dose | Reduction in TLESRs (Geometric Mean) | Reduction in Reflux Episodes (Geometric Mean) |
| 2 mg | Not statistically significant | Not statistically significant |
| 6 mg | Not statistically significant | Not statistically significant |
| 13 mg | 27% (p=0.02) | 51% (p=0.01) |
This study demonstrated a dose-dependent effect of AZD2066 on the reduction of TLESRs and reflux episodes, with the 13 mg dose showing statistically significant efficacy.
Adverse events reported at the 13 mg dose were primarily related to the nervous system, including dizziness and disturbance in attention.[3]
Central Nervous System Activity
Preclinical studies in rats have confirmed that AZD2066 is highly penetrant to the central nervous system.[1] In drug discrimination studies, AZD2066 showed similar discriminative effects to other known mGluR5 antagonists like MTEP and fenobam, indicating that it engages the mGluR5 target in the brain and produces centrally mediated behavioral effects.[1]
Experimental Protocols
Measurement of Transient Lower Esophageal Sphincter Relaxations (TLESRs) in Humans
The clinical efficacy of AZD2066 in reducing TLESRs was assessed using high-resolution manometry (HRM) combined with pH-impedance monitoring.
Protocol Overview:
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Subject Population: Healthy male volunteers.
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Study Design: Randomized, double-blind, placebo-controlled, crossover study.
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Procedure:
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A high-resolution manometry catheter with impedance and pH sensors is placed transnasally across the esophagogastric junction.
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After a baseline recording period, subjects ingest a standardized high-fat meal to induce TLESRs.
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AZD2066 or placebo is administered orally.
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Postprandial manometry and pH-impedance data are recorded for a specified period (e.g., 3 hours).
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Data Analysis: TLESRs are identified based on specific manometric criteria, including the absence of a preceding swallow, a rapid drop in lower esophageal sphincter pressure to near gastric pressure, and a duration of relaxation exceeding 10 seconds. Reflux events are detected by a drop in pH and/or a change in impedance.
In Vitro Calcium Flux Assay
The inhibitory potency of AZD2066 on mGluR5-mediated calcium signaling is typically determined using a calcium flux assay in a recombinant cell line expressing the human mGluR5.
Protocol Overview:
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Cell Culture: Human Embryonic Kidney (HEK) cells stably transfected with the human mGluR5 gene are cultured to confluence.
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Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Compound Incubation: Cells are pre-incubated with varying concentrations of AZD2066.
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Agonist Stimulation: An mGluR5 agonist (e.g., DHPG) is added to stimulate the receptor and induce calcium release.
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Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
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Data Analysis: The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of AZD2066.
Summary and Future Directions
AZD2066 is a potent and selective mGluR5 antagonist with demonstrated efficacy in reducing TLESRs and reflux episodes in humans, highlighting its potential as a therapeutic for GERD. Its ability to penetrate the CNS and engage the mGluR5 target suggests that it may also hold promise for CNS disorders such as pain and depression, potentially through the modulation of pathways like BDNF/TrkB signaling.
While the publicly available data provides a solid foundation for understanding the mechanism of action of AZD2066, a more detailed characterization would benefit from further disclosure of key quantitative parameters such as its binding affinity (Ki or Kd) for mGluR5 and a comprehensive pharmacokinetic profile in both preclinical models and humans. Further research into the specific downstream signaling consequences of AZD2066-mediated mGluR5 antagonism in different neuronal populations will be crucial for fully elucidating its therapeutic potential and informing the design of future clinical trials. The development of AZD2066 appears to have been discontinued, but the compound remains a valuable tool for researchers investigating the role of mGluR5 in health and disease.
References
- 1. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of a novel metabotropic glutamate receptor 5 antagonist (AZD2066) on transient lower oesophageal sphincter relaxations and reflux episodes in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD2066: A Technical Overview of its mGluR5 Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabotropic glutamate receptor 5 (mGluR5) antagonist activity of AZD2066. The document summarizes key quantitative data, outlines detailed experimental methodologies for the principal assays cited, and includes visualizations of relevant signaling pathways and experimental workflows.
Core Quantitative Data
The antagonist potency of AZD2066 at the mGluR5 receptor has been characterized through various in vitro and in vivo studies. The following table summarizes the key quantitative data, providing a clear comparison of its activity across different experimental systems.
| Parameter | Value | Experimental System |
| IC50 | 27.2 nM | mGlu5/HEK cells (Calcium Response Assay) |
| 3.56 nM | Striatal Cultures (Calcium Response Assay) | |
| 96.2 nM | Hippocampal Cultures (Calcium Response Assay) | |
| 380 nM | Cortical Cultures (Calcium Response Assay) | |
| Ki | ~1200 nM | Human Brain (in vivo PET imaging)[1] |
Mechanism of Action
AZD2066 is a selective, orally active, and blood-brain barrier-permeating mGluR5 antagonist.[2] It functions as a negative allosteric modulator (NAM), binding to a site on the receptor distinct from the glutamate binding site to inhibit its activation.[3] This antagonism of mGluR5 has been explored for its therapeutic potential in a range of conditions, including neuropathic pain, major depressive disorder, and gastroesophageal reflux disease.[2]
Signaling Pathway
The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a cascade of intracellular signaling events. AZD2066, by antagonizing this receptor, effectively blocks these downstream pathways.
mGluR5 Signaling Pathway and Point of AZD2066 Antagonism.
Experimental Protocols
While the precise, proprietary protocols for the preclinical evaluation of AZD2066 are not publicly available, the following methodologies are standard for determining the IC50 and Ki values of mGluR5 antagonists.
In Vitro Calcium Flux Assay for IC50 Determination
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by an mGluR5 agonist.
1. Cell Culture and Plating:
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Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
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For primary neuronal cultures (striatal, hippocampal, cortical), tissue is dissected from embryonic day 18 (E18) rat brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
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Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
2. Dye Loading:
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The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for 45-60 minutes at 37°C.
3. Compound Addition and Agonist Stimulation:
-
The dye solution is removed, and the cells are washed.
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Various concentrations of AZD2066 are added to the wells and incubated for a predetermined period.
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An mGluR5 agonist, such as (S)-3,5-DHPG, is then added to stimulate the receptor and induce calcium influx.
4. Signal Detection:
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).
5. Data Analysis:
-
The fluorescence signal is normalized to baseline.
-
The concentration-response curves for AZD2066 are plotted, and the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is calculated using non-linear regression analysis.
Radioligand Binding Assay for Ki Determination
This assay determines the binding affinity of an unlabeled compound (AZD2066) by measuring its ability to compete with a radiolabeled ligand for binding to the mGluR5 receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues expressing mGluR5. This involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.
2. Binding Reaction:
-
A fixed concentration of a radiolabeled mGluR5 antagonist (e.g., [3H]MPEP) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled AZD2066.
3. Separation of Bound and Free Ligand:
-
The reaction is allowed to reach equilibrium.
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The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
4. Detection:
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The radioactivity retained on the filters is quantified using a scintillation counter.
5. Data Analysis:
-
The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The IC50 value for AZD2066 is determined from the competition curve.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro screening of an mGluR5 antagonist.
Generalized workflow for in vitro mGluR5 antagonist screening.
References
AZD2066: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2066 is a selective, orally bioavailable, and brain-penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5). It was under investigation by AstraZeneca for the treatment of various central nervous system (CNS) disorders, including neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux disease (GERD). Although its clinical development was discontinued, the pharmacological profile and preclinical data of AZD2066 remain of interest to researchers studying the role of mGluR5 in health and disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for AZD2066.
Chemical Structure and Properties
AZD2066 is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₁₆ClN₅O₂ |
| Molecular Weight | 381.82 g/mol (free base) |
| 418.28 g/mol (hydrochloride salt) | |
| IUPAC Name | 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine |
| CAS Number | 934282-55-0 (free base) |
| SMILES | CN1C(C2=CC=NC=C2)=NN=C1O--INVALID-LINK--C3=CC(=NO3)C4=CC(=CC=C4)Cl |
| Solubility | Soluble in DMSO, not in water. |
Pharmacological Properties
AZD2066 acts as a negative allosteric modulator (NAM) of the mGluR5. This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the CNS.
In Vitro Pharmacology
In vitro studies have demonstrated the potency of AZD2066 in inhibiting mGluR5-mediated signaling.
| Assay | Cell Type | IC₅₀ |
| Inhibition of Ca²⁺ response | mGlu5/HEK cells | 27.2 nM |
| Striatal cultures | 3.56 nM | |
| Hippocampal cultures | 96.2 nM | |
| Cortical cultures | 380 nM |
A study utilizing positron emission tomography (PET) with the radioligand [¹¹C]ABP688 in the human brain estimated the inhibitory constant (Ki) of AZD2066 to be approximately 1200 nM[1].
Preclinical Pharmacokinetics
Human Pharmacokinetics
Information regarding the detailed pharmacokinetic profile of AZD2066 in humans from completed clinical trials is limited.
Experimental Protocols
Preclinical: Drug Discrimination Study in Rats
A study by Swedberg et al. (2014) characterized the discriminative stimulus effects of AZD2066 in rats, a standard preclinical model to assess the subjective effects of drugs.
Objective: To determine if the subjective effects of AZD2066 are similar to other mGluR5 antagonists and different from other classes of psychoactive drugs.
Methodology:
-
Subjects: Male Sprague-Dawley rats.
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Apparatus: Standard two-lever operant conditioning chambers.
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Training: Rats were trained to discriminate the mGluR5 antagonist MTEP (3 mg/kg, i.p.) from vehicle. Food pellets served as reinforcement for correct lever presses.
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Testing: Once trained, rats were administered various doses of AZD2066, other mGluR5 antagonists (fenobam, MTEP), or drugs from other classes (PCP, cocaine, chlordiazepoxide, (-)-Δ⁹-THC) to assess for generalization to the MTEP discriminative stimulus.
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Data Analysis: The percentage of responses on the drug-appropriate lever was recorded. Full generalization was considered ≥80% drug-appropriate responding.
Workflow:
Clinical: Effect on Transient Lower Esophageal Sphincter Relaxations (TLESRs)
A clinical trial (NCT00813306) investigated the effect of single oral doses of AZD2066 on TLESRs and reflux episodes in healthy male volunteers.
Objective: To assess the efficacy of AZD2066 in reducing TLESRs and reflux episodes.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Healthy male volunteers.
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Intervention: Single oral doses of AZD2066 (2 mg, 6 mg, and 13 mg) or placebo.
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Measurements: Postprandial high-resolution manometry and pH-impedance monitoring for 3 hours to measure TLESRs and reflux events.
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Data Analysis: The number of TLESRs and reflux episodes were quantified and compared between AZD2066 and placebo treatment periods.
Workflow:
Signaling Pathway
As an mGluR5 antagonist, AZD2066 modulates downstream signaling pathways typically activated by glutamate binding to this receptor. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Conclusion
AZD2066 is a well-characterized selective mGluR5 antagonist that has been evaluated in both preclinical and clinical settings. While its development has been halted, the available data on its chemical properties, pharmacological activity, and experimental use provide a valuable resource for researchers investigating the therapeutic potential of mGluR5 modulation. This guide serves as a centralized repository of this information to facilitate future scientific inquiry in this area.
References
Preclinical Research on AZD2066: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research conducted on AZD2066, a selective, orally active, and blood-brain barrier-permeating negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). AZD2066 has been investigated for its therapeutic potential in a range of central nervous system (CNS) disorders, including neuropathic pain and major depressive disorder, as well as for conditions like gastroesophageal reflux disease. This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes the core signaling pathways and experimental workflows.
Core Quantitative Data
The following tables summarize the key quantitative findings from preclinical and clinical studies on AZD2066.
Table 1: In Vitro and In Vivo Binding Characteristics of AZD2066
| Parameter | Value | Species/System | Method | Reference |
| Estimated Ki | ~1200 nM | Human Brain | Positron Emission Tomography (PET) with [11C]ABP688 | [1][2] |
| Receptor Occupancy | ~50% at Cmax | Human Brain | PET with [11C]ABP688 (following 13.5 mg oral dose) | [2] |
Table 2: Pharmacodynamic Effects of AZD2066 in Humans (Healthy Volunteers)
| Endpoint | Dose | Effect | p-value | Reference |
| Transient Lower Esophageal Sphincter Relaxations (TLESRs) | 13 mg (single dose) | 27% reduction (geometric mean) | 0.02 | [3] |
| Gastroesophageal Reflux Episodes | 13 mg (single dose) | 51% reduction (geometric mean) | 0.01 | [3] |
Note: The effects of 2 mg and 6 mg doses were also evaluated and showed a dose-dependent, but smaller, reduction in TLESRs and reflux episodes.[3]
Key Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are methodologies for key experiments involving AZD2066 and related mGluR5 antagonists.
Drug Discrimination Studies in Rats
Drug discrimination is a behavioral pharmacology method used to assess the subjective effects of a drug. In the case of AZD2066, this technique was employed to compare its stimulus properties to other known mGluR5 antagonists.[1]
Objective: To determine if AZD2066 produces discriminative stimulus effects similar to other mGluR5 antagonists like MTEP.
Animals: Male Wistar rats.[1]
Apparatus: Standard two-lever operant conditioning chambers.[4][5]
Protocol:
-
Training Phase:
-
Rats are trained to discriminate between an injection of a known mGluR5 antagonist (e.g., MTEP) and a vehicle injection.
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Following an injection of the training drug, responses on one lever (the "drug-appropriate" lever) are reinforced with a food pellet on a fixed-ratio schedule.
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Following a vehicle injection, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.
-
Training sessions are conducted daily.[4]
-
-
Testing Phase:
-
Once a stable discrimination is achieved (typically >80% correct responding on the appropriate lever), test sessions are introduced.
-
During a test session, rats are administered a novel compound (e.g., AZD2066) at various doses.
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The percentage of responses on the drug-appropriate lever is measured.
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Full generalization is considered to have occurred if the animal predominantly presses the drug-appropriate lever (e.g., >80% of responses).[1][4]
-
In Vivo Receptor Occupancy using Positron Emission Tomography (PET)
PET imaging allows for the non-invasive quantification of receptor occupancy in the living brain. This was used to establish the relationship between plasma concentrations of AZD2066 and its binding to mGluR5 in humans.
Objective: To estimate the mGluR5 receptor occupancy of AZD2066 in the human brain.
Subjects: Healthy human volunteers.
Radioligand: [11C]ABP688, a selective PET radioligand for mGluR5.
Protocol:
-
Baseline Scan: A baseline PET scan is performed following the injection of [11C]ABP688 to measure the baseline availability of mGluR5.
-
Drug Administration: Subjects are administered single oral doses of AZD2066.
-
Post-dose Scans: Subsequent PET scans are conducted at various times after AZD2066 administration to measure the displacement of [11C]ABP688 from mGluR5.
-
Data Analysis:
-
The total volume of distribution (VT) of the radioligand is calculated for various brain regions of interest.
-
Receptor occupancy is determined by the reduction in VT after drug administration compared to the baseline scan.
-
The relationship between AZD2066 plasma concentration and receptor occupancy is then modeled to estimate the Ki.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway of mGluR5 and a typical experimental workflow for characterizing an mGluR5 antagonist.
Signaling Pathway of mGluR5 Antagonism by AZD2066
Caption: Antagonism of the mGluR5 signaling pathway by AZD2066.
Experimental Workflow for Preclinical Characterization of an mGluR5 NAM
Caption: A representative workflow for the preclinical evaluation of an mGluR5 NAM.
References
- 1. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
AZD2066: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2066 is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Developed by AstraZeneca, it has been investigated for its therapeutic potential in several central nervous system (CNS) disorders, including major depressive disorder (MDD) and neuropathic pain. The glutamatergic system, particularly mGluR5, plays a crucial role in synaptic plasticity, learning, and memory, making it a significant target for novel therapeutics in neuroscience. This document provides a comprehensive technical overview of AZD2066, summarizing its mechanism of action, preclinical and clinical data, and relevant experimental protocols.
Core Compound Profile
| Property | Value | Source |
| Drug Name | AZD2066 | General |
| Target | Metabotropic Glutamate Receptor 5 (mGluR5) | [1] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | [1] |
| Developer | AstraZeneca | [2] |
| Therapeutic Areas of Investigation | Major Depressive Disorder, Neuropathic Pain | [2][3] |
Quantitative Data Summary
Binding Affinity
| Parameter | Value | Species | Assay | Source |
| Estimated Ki | ~1200 nM | Human | In vivo PET imaging with [11C]ABP688 | [4] |
| Receptor Occupancy | ~50% at 13.5 mg dose (at Cmax) | Human | In vivo PET imaging with [11C]ABP688 | [4] |
Pharmacokinetics (Human)
| Parameter | Value | Source |
| Half-life (t1/2) | Data not publicly available | - |
| Peak Plasma Concentration (Cmax) | Data not publicly available | - |
| Time to Peak Concentration (Tmax) | Data not publicly available | - |
| Bioavailability | Data not publicly available | - |
| CNS Penetration | Described as "highly central nervous system penetrant" in preclinical studies | [5] |
Clinical Efficacy (Phase IIa)
Major Depressive Disorder (Study D0475C00020)
| Outcome Measure | AZD2066 (12 mg, 18 mg) | Placebo | Active Comparator (Duloxetine) | Source |
| Change in MADRS Score | Inconclusive; did not separate from placebo | Inconclusive | Inconclusive; did not separate from placebo | [2] |
Neuropathic Pain - Mechanical Hypersensitivity (Study D0475C00016)
| Outcome Measure | AZD2066 (12 mg, 18 mg) | Placebo | Source |
| Change in NRS Pain Score | Data not publicly available | Data not publicly available | [3] |
Signaling Pathway and Mechanism of Action
AZD2066 acts as a NAM at the mGluR5 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to Gαq/11. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade modulates synaptic plasticity and neuronal excitability. By binding to an allosteric site on the mGluR5 receptor, AZD2066 reduces the receptor's response to glutamate, thereby dampening this signaling pathway.
References
- 1. AstraZeneca’s combination lung cancer treatment fails clinical trial – The Irish Times [irishtimes.com]
- 2. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. astrazeneca.com [astrazeneca.com]
- 5. AstraZeneca’s Imfinzi trial for NSCLC misses primary endpoint [clinicaltrialsarena.com]
Investigating the Role of mGluR5 with AZD2066: An In-depth Technical Guide
An overview of the selective mGluR5 negative allosteric modulator AZD2066, its interaction with the metabotropic glutamate receptor 5, and the methodologies for its investigation.
Introduction
Metabotropic glutamate receptor 5 (mGluR5), a Class C G-protein coupled receptor (GPCR), is a key player in modulating excitatory synaptic transmission and plasticity in the central nervous system (CNS). Its dysregulation has been implicated in a range of neurological and psychiatric disorders. AZD2066 is a selective, non-competitive negative allosteric modulator (NAM) of mGluR5 that has been investigated for its therapeutic potential. This technical guide provides a comprehensive overview of AZD2066, its pharmacological profile, the underlying mGluR5 signaling pathways, and detailed experimental protocols for its characterization.
Pharmacological Profile of AZD2066
AZD2066 acts as a negative allosteric modulator, binding to a site on the mGluR5 receptor that is distinct from the orthosteric glutamate binding site. This binding induces a conformational change in the receptor that reduces its response to glutamate.
Binding Affinity
The binding affinity of AZD2066 to mGluR5 has been determined in human studies. In a positron emission tomography (PET) study using the radioligand [11C]-ABP688, AZD2066 was shown to displace the radioligand from mGluR5 binding sites in the human brain.[1][2]
| Parameter | Value | Species | Method | Reference |
| Ki | ~1170-1200 nM | Human | In vivo PET with [11C]-ABP688 | [1][2] |
Preclinical Characterization
Preclinical studies have characterized AZD2066 as a selective and CNS-penetrant mGluR5 antagonist.[3] In rodent models, AZD2066 has shown effects consistent with mGluR5 antagonism.[3]
| Compound | Assay | Species | Cell Line | Radioligand | IC50 / Ki |
| MPEP | Radioligand Binding | Rat | HEK293 | [3H]MPEP | Ki: 36 nM[4] |
| MPEP | Calcium Mobilization | Rat | Cultured Cortical Neurons | - | IC50: 36 nM[4] |
The mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate initiates a cascade of intracellular signaling events. As a Gq/11-coupled receptor, its primary signaling pathway involves the activation of phospholipase C (PLC).
Caption: mGluR5 signaling cascade initiated by glutamate binding.
Upon glutamate binding, mGluR5 activates Gq/11 proteins, which in turn activate PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and DAG activates protein kinase C (PKC). Downstream of this initial cascade, other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, are activated, leading to the phosphorylation of transcription factors like cAMP response element-binding protein (CREB).[5][6] The scaffolding protein Homer plays a crucial role in organizing mGluR5 signaling complexes and can link the receptor to the ERK cascade.[7][8]
Experimental Protocols
The following sections detail standardized protocols for key in vitro assays used to characterize mGluR5 negative allosteric modulators like AZD2066.
Radioligand Binding Assay ([3H]MPEP Competition)
This assay determines the ability of a test compound to displace a radiolabeled NAM, such as [3H]MPEP, from the allosteric binding site on mGluR5.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4)
-
[3H]MPEP (specific activity ~60-90 Ci/mmol)
-
Unlabeled MPEP (for non-specific binding determination)
-
Test compound (e.g., AZD2066)
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C)
Procedure:
-
Membrane Preparation:
-
Culture HEK293-mGluR5 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and resuspend in a suitable buffer for storage at -80°C.
-
Determine protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of [3H]MPEP (typically at or below its Kd).
-
For total binding, add only [3H]MPEP and assay buffer.
-
For non-specific binding, add [3H]MPEP and a high concentration of unlabeled MPEP (e.g., 10 µM).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a [3H]MPEP competition radioligand binding assay.
Calcium Mobilization Functional Assay
This assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a glutamate agonist.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5
-
Cell culture medium and reagents
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Glutamate or a specific mGluR5 agonist (e.g., DHPG)
-
Test compound (e.g., AZD2066)
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Plate HEK293-mGluR5 cells in black-walled, clear-bottom microplates and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the loading buffer to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add the test compound (e.g., AZD2066) at various concentrations to the wells and incubate for a predetermined time.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of the glutamate agonist (typically an EC80 concentration) into the wells.
-
Immediately begin measuring the fluorescence intensity over time to record the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2).
-
Plot the peak fluorescence response against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the agonist-induced calcium response) by non-linear regression analysis.
-
Caption: Workflow for a calcium mobilization functional assay.
Conclusion
AZD2066 is a valuable tool for investigating the role of mGluR5 in health and disease. Its characterization as a selective negative allosteric modulator relies on a combination of in vitro and in vivo studies. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting mGluR5. While specific preclinical data for AZD2066 is limited in the public domain, the methodologies described are standard in the field and can be applied to the characterization of this and other mGluR5 modulators.
References
- 1. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A positron emission tomography study in healthy volunteers to estimate mGluR5 receptor occupancy of AZD2066 - estimating occupancy in the absence of a reference region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Group I Metabotropic Glutamate Receptors by MAPK/ERK in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The scaffold protein Homer1b/c links metabotropic glutamate receptor 5 to extracellular signal-regulated protein kinase cascades in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Complex Formed by Group I Metabotropic Glutamate Receptor (mGluR) and Homer1a Plays a Central Role in Metaplasticity and Homeostatic Synaptic Scaling - PMC [pmc.ncbi.nlm.nih.gov]
AZD2066 and the Future of Stroke Recovery: A Technical Guide to Targeting Glutamatergic and mTOR Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stroke remains a leading cause of long-term disability worldwide, with a significant unmet need for therapies that promote neurological recovery. While direct research linking the specific compound AZD2066 to stroke recovery is not publicly available, its mechanism as a metabotropic glutamate receptor 5 (mGluR5) antagonist places it within a promising area of investigation for neuroprotection and neurorestoration.[1][2] This technical guide explores the potential of targeting the glutamatergic system, specifically mGluR5, and the related mTOR signaling pathway in the context of ischemic stroke recovery. By examining the preclinical evidence for mGluR5 antagonists and mTOR inhibitors, we provide a comprehensive overview of the scientific rationale, experimental methodologies, and key quantitative outcomes that are shaping the future of stroke therapeutics.
Introduction: The Rationale for Targeting mGluR5 and mTOR in Stroke
Ischemic stroke triggers a complex pathophysiological cascade, including excitotoxicity, inflammation, and apoptosis, which contribute to neuronal death and subsequent neurological deficits.[3][4] The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors, plays a central role in excitotoxicity.[5] mGluR5, in particular, has been identified as a modulator of neuronal plasticity and function, making it a therapeutic target in various neurological disorders.[1][6] Inhibition of mGluR5 is hypothesized to mitigate the detrimental effects of excessive glutamate release during and after a stroke, and may also promote adaptive plasticity during the recovery phase.[6]
The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[4][7] In the context of stroke, the mTOR pathway is implicated in both neuroprotective and detrimental processes, depending on the timing and context of its activation.[3][4][8] Inhibition of the mTOR complex 1 (mTORC1) has been shown to be neuroprotective by promoting autophagy and reducing inflammation in preclinical stroke models.[3][4][9] Given that some AstraZeneca (AZD) compounds are known mTOR inhibitors, exploring this pathway provides a broader context for the company's potential contributions to stroke recovery research.[10][11]
This guide will delve into the preclinical data for both mGluR5 antagonists and mTOR inhibitors, providing a framework for understanding their potential in stroke recovery research.
Quantitative Data from Preclinical Stroke Studies
The following tables summarize key quantitative findings from preclinical studies on mGluR5 antagonists and mTOR inhibitors in rodent models of ischemic stroke.
Table 1: Efficacy of mGluR5 Antagonists in Rodent Stroke Models [6]
| Compound | Animal Model | Dosing Regimen | Timing of Administration | Key Efficacy Outcomes |
| MTEP | Mouse | 5 mg/kg, i.p. | 2 days post-stroke | Significant improvement in sensorimotor function |
| Fenobam | Mouse | 10 mg/kg, i.p. | 2 days post-stroke | Restoration of lost sensorimotor functions |
| AFQ056 | Mouse | 30 mg/kg, p.o. | 10 days post-stroke | Improved functional recovery |
Table 2: Efficacy of mTOR Inhibitors in Rodent Stroke Models [3][8][12]
| Compound | Animal Model | Dosing Regimen | Timing of Administration | Key Efficacy Outcomes |
| Rapamycin | Rat | <1 mg/kg, i.p. | Post-stroke | Improved cerebral perfusion, decreased lesion volume, and improved functional outcomes.[3][8] |
| Rapamycin | Rat | Not specified | 1 hour before stroke onset | Abolished the protective effects of ischemic postconditioning.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines common experimental protocols used in preclinical stroke research for evaluating neuroprotective compounds.
In Vivo Rodent Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
The MCAO model is a widely used method to mimic human ischemic stroke in rodents.[5][13][14]
-
Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) and maintain its body temperature at 37°C.[5][13]
-
Surgical Procedure: Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[5][14]
-
Occlusion: Ligate the ECA and temporarily clamp the ICA. Introduce a filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[5][14]
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Wound Closure and Recovery: Suture the incision and allow the animal to recover in a heated cage with access to food and water.[5]
Assessment of Neurological Deficits
A battery of behavioral tests is used to assess functional outcomes after stroke.[15][16][17][18]
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, reflex, and balance functions.[17]
-
Rotarod Test: Measures motor coordination and balance by assessing the time an animal can stay on a rotating rod.[15][17]
-
Cylinder Test: Assesses forelimb use asymmetry by observing the animal's spontaneous exploration in a cylinder.[15]
-
Adhesive Removal Test: Evaluates somatosensory deficits by measuring the time it takes for the animal to remove an adhesive tape from its paw.[15]
Histological and Molecular Analyses
-
Infarct Volume Measurement: At a predetermined time point post-stroke, the animal is euthanized, and the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted tissue remains white, allowing for quantification of the infarct volume.[5]
-
Immunohistochemistry (IHC): Brain sections are stained with specific antibodies to visualize and quantify markers of neuronal damage, inflammation, or plasticity.[19][20][21][22][23]
-
Fixation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).[19]
-
Sectioning: Cut the brain into thin sections using a microtome or cryostat.[19]
-
Staining: Incubate the sections with primary antibodies against the target protein, followed by a secondary antibody conjugated to a fluorescent or chromogenic label.[21][22][23]
-
-
Western Blotting: Used to quantify the expression levels of specific proteins in brain tissue lysates.[7][24][25][26][27]
-
Protein Extraction: Homogenize brain tissue in lysis buffer to extract proteins.[7]
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[7]
-
Transfer: Transfer the separated proteins to a membrane.[26]
-
Immunodetection: Incubate the membrane with primary antibodies against the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody for detection.[26]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
The mTOR Signaling Pathway in Stroke
The mTOR pathway is a central regulator of cellular metabolism, growth, and survival. It exists in two distinct complexes, mTORC1 and mTORC2.[4][7][28] In the context of stroke, mTORC1 activation can be detrimental in the acute phase by inhibiting autophagy, a cellular self-cleaning process that can remove damaged components.[4][9]
Caption: Simplified mTORC1 signaling pathway and its inhibition by rapamycin.
Glutamatergic Signaling and Excitotoxicity in Stroke
During an ischemic stroke, excessive glutamate release overactivates glutamate receptors, leading to a massive influx of calcium ions and subsequent neuronal cell death, a process known as excitotoxicity.[5] mGluR5 antagonists are being investigated for their potential to mitigate this process.
Caption: Glutamatergic excitotoxicity cascade in stroke and the target of AZD2066.
Preclinical Drug Development Workflow for Stroke Recovery
The preclinical evaluation of a potential stroke recovery drug follows a structured workflow, from in vitro screening to in vivo efficacy studies.
Caption: A typical preclinical workflow for evaluating stroke recovery therapeutics.
Conclusion and Future Directions
While specific data on AZD2066 for stroke recovery is not yet in the public domain, its classification as an mGluR5 antagonist positions it within a scientifically compelling area of stroke research.[1][2] The preclinical evidence for both mGluR5 antagonists and mTOR inhibitors suggests that modulating these pathways holds significant promise for improving outcomes after ischemic stroke. Future research should focus on optimizing dosing regimens, defining the therapeutic window, and exploring combination therapies that target multiple aspects of the stroke recovery process. As our understanding of the molecular mechanisms of neurodegeneration and neurorepair continues to grow, targeted therapies like mGluR5 antagonists and mTOR inhibitors will be at the forefront of developing novel treatments for stroke survivors.
References
- 1. AZD-2066 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapamycin in ischemic stroke: Old drug, new tricks? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR pathway – a potential therapeutic target in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibiting metabotropic glutamate receptor 5 after stroke restores brain function and connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. Computational research of mTORC1 inhibitor on cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD8055 [openinnovation.astrazeneca.com]
- 11. AZD6738 [openinnovation.astrazeneca.com]
- 12. ahajournals.org [ahajournals.org]
- 13. The IMPROVE Guidelines (Ischaemia Models: Procedural Refinements Of in Vivo Experiments) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wvj.science-line.com [wvj.science-line.com]
- 15. researchgate.net [researchgate.net]
- 16. Neurological tests for functional outcome assessment in rodent models of ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neurological tests for functional outcome assessment in rodent models of ischaemic stroke [neurologia.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Immunohistochemistry for Neurofilament [bio-protocol.org]
- 21. Immunohistochemistry (IHC) protocol [hellobio.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubcompare.ai [pubcompare.ai]
- 27. researchgate.net [researchgate.net]
- 28. mTOR pathway - a potential therapeutic target in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Discontinued Clinical Trials of AZD2066: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2066 is a selective, non-competitive, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). By binding to an allosteric site on the mGluR5 receptor, AZD2066 inhibits the receptor's response to the binding of the endogenous ligand, glutamate. The mGluR5 receptor is implicated in a variety of neurological and psychiatric disorders due to its role in modulating excitatory synaptic transmission and neuronal plasticity. This has led to the investigation of AZD2066 in several clinical indications, including major depressive disorder (MDD) and neuropathic pain. Despite promising preclinical data, the clinical development of AZD2066 was marked by the discontinuation of key Phase II trials. This technical guide provides an in-depth overview of these discontinued clinical trials, presenting available data, experimental protocols, and the underlying signaling pathways.
Discontinued Phase II Clinical Trial in Major Depressive Disorder (MDD)
A Phase IIa, multi-center, randomized, double-blind, double-dummy, active and placebo-controlled, parallel-group study (D0475C00020, NCT01145755) was initiated to assess the effectiveness and safety of AZD2066 in patients with MDD. The study was prematurely terminated by the sponsor for strategic reasons.[1]
Quantitative Data Summary
| Parameter | AZD2066 | Placebo | Duloxetine (Active Comparator) |
| Planned Enrollment | 60 | 60 | 60 |
| Actual Enrollment | 40 | 22 | 47 |
| Mean Age (years) | 45.5 | 44.5 | 45.8 |
| Sex (% Female) | 57.5% | 68.2% | 51.1% |
| Race (% White) | 55.0% | 66.4% | 70.2% |
| Treatment Completion (excluding study closure) | 76.9% | 73.1% | 59.4% |
| Discontinuations (not due to closure) | 26 (total across all groups) | ||
| Most Common Reasons for Discontinuation | Adverse Events (7), Loss to follow-up (6), Patient Withdrawal (6) | ||
| MADRS Responder Rate (Day 42) | 42.9% (9 patients) | 47.4% (9 patients) | 45.0% (9 patients) |
| MADRS Remission Rate (Day 42) | 23.8% (5 patients) | 36.8% (7 patients) | 40.0% (8 patients) |
| MADRS: Montgomery-Åsberg Depression Rating Scale |
Data sourced from a clinical study report synopsis.[2]
Experimental Protocol
Study Design: The trial was a randomized, double-blind, double-dummy, placebo- and active-controlled parallel-group study.[3]
Patient Population: Adult patients with a primary clinical diagnosis of Major Depressive Disorder. Key exclusion criteria included a current depressive episode of less than 4 weeks, a history of inadequate response to antidepressants during the current episode, and the presence of other psychiatric disorders such as bipolar disorder or psychotic disorders.[3]
Intervention:
-
AZD2066 Group: Oral administration of AZD2066. The specific dosages used in the trial were 12 mg and 18 mg.[4]
-
Placebo Group: Oral administration of a matching placebo.
-
Active Comparator Group: Oral administration of duloxetine.
Primary Outcome Measure: The primary efficacy endpoint was the change from baseline to Week 6 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[2][3]
Secondary Outcome Measures:
-
MADRS response rate (≥50% reduction from baseline).[3]
-
MADRS remission rate (total score ≤10).[2]
-
Change from baseline in the Hamilton Depression Rating Scale (HAM-D) total score.[2]
-
Change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score.[2]
-
Change from baseline in the Sheehan Disability Scale (SDS) total score.[2]
-
Safety and tolerability were assessed through monitoring of adverse events, vital signs, and other safety parameters.[2]
Reason for Discontinuation: The study was prematurely stopped by the sponsor.[2] A publication suggests that in this trial, neither AZD2066 nor the active comparator, duloxetine, separated from placebo.[4] It was also noted that the doses used may have only achieved approximately 50% mGluR5 receptor occupancy at maximum plasma concentration.[4]
Discontinued Phase II Clinical Trial in Neuropathic Pain
A Phase IIa, double-blind, randomized, parallel-group, multi-center study (NCT00939094) was initiated to evaluate the analgesic efficacy of 28 days of oral administration of AZD2066 compared to placebo in patients with peripheral neuropathic pain with mechanical hypersensitivity. This trial was also terminated.
Quantitative Data Summary
Detailed quantitative data, including enrollment and outcomes, for this terminated trial are not publicly available in the retrieved search results.
Experimental Protocol
Study Design: A double-blind, randomized, parallel-group, multi-center study.
Patient Population: Patients with peripheral neuropathic pain accompanied by mechanical hypersensitivity.
Intervention:
-
AZD2066 Group: Oral administration of AZD2066.
-
Placebo Group: Oral administration of a matching placebo.
Primary Outcome Measure: The primary outcome was to assess the analgesic efficacy of AZD2066 compared to placebo.
Reason for Discontinuation: The specific reasons for the termination of this trial are not detailed in the available documentation.
Mechanism of Action and Signaling Pathway
AZD2066 functions as a negative allosteric modulator of the mGluR5 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily signals through the Gqα subunit. This initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway plays a crucial role in modulating synaptic plasticity and neuronal excitability.[5]
As a negative allosteric modulator, AZD2066 binds to a site on the mGluR5 receptor distinct from the glutamate binding site. This binding event reduces the affinity and/or efficacy of glutamate, thereby dampening the downstream signaling cascade. The intended therapeutic effect in conditions like MDD and neuropathic pain is to normalize the hyperactivity of glutamatergic pathways.
Below are diagrams illustrating the mGluR5 signaling pathway and the experimental workflow of the discontinued MDD trial.
Caption: mGluR5 signaling pathway and the inhibitory action of AZD2066.
Caption: Experimental workflow of the discontinued AZD2066 MDD clinical trial.
Conclusion
The clinical development of AZD2066 for major depressive disorder and neuropathic pain was halted at Phase II. The available data from the MDD trial (D0475C00020) indicates that the drug did not demonstrate a significant separation from placebo, a common challenge in CNS drug development. The precise reasons for the discontinuation of the neuropathic pain trial (NCT00939094) remain less clear from publicly available information. These outcomes underscore the difficulties in translating preclinical efficacy of mGluR5 modulators into clinical success. Further research into optimal dosing, patient selection, and a deeper understanding of the complex role of the glutamatergic system in these disorders may be necessary for the successful development of future mGluR5-targeted therapies.
References
- 1. Premature discontinuation of clinical trial for reasons not related to efficacy, safety, or feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of AZD2066
Introduction
AZD2066 is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), which has been investigated for its therapeutic potential in neuropathic pain, major depressive disorder, and gastroesophageal reflux disease.[1][2][3][4] As a negative allosteric modulator (NAM), AZD2066 does not compete with the endogenous ligand glutamate at the orthosteric binding site but instead binds to a distinct allosteric site on the receptor.[3][4][5] This binding event modulates the receptor's response to glutamate.
The in vitro characterization of mGluR5 NAMs like AZD2066 is crucial for determining their potency, selectivity, and mechanism of action. The following protocols describe standard assays used to evaluate such compounds, including radioligand binding assays to determine binding affinity and functional assays to measure the inhibition of receptor signaling.
Mechanism of Action: mGluR5 Signaling Pathway
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that couples to the Gαq subunit. Upon activation by glutamate, Gαq stimulates the enzyme Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration initiates various downstream cellular responses. AZD2066, as a NAM, binds to the mGluR5 receptor and inhibits this cascade.
Quantitative Data Summary
The following table summarizes representative in vitro data for a typical mGluR5 negative allosteric modulator like AZD2066. The specific values for AZD2066 are proprietary and not publicly available; these values are for illustrative purposes.
| Assay Type | Target | Cell Line | Radioligand / Agonist | Parameter | Illustrative Value |
| Radioligand Binding | Human mGluR5 | HEK293 Membranes | [³H]MPEP | Kᵢ | 5.2 nM |
| Functional: Calcium Mobilization | Human mGluR5 | CHO-K1 | L-Glutamate | IC₅₀ | 25.7 nM |
| Functional: IP-One Accumulation | Human mGluR5 | HEK293A | L-Glutamate | IC₅₀ | 18.9 nM |
| Selectivity Binding | Human mGluR1 | HEK293 Membranes | [³H]R214127 | Kᵢ | >10,000 nM |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of AZD2066 for the mGluR5 receptor by measuring its ability to compete with a known radiolabeled allosteric modulator.
1. Objective: To calculate the inhibitory constant (Kᵢ) of AZD2066 at the human mGluR5 receptor.
2. Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing human mGluR5.
-
Radioligand: [³H]MPEP (2-methyl-6-(phenylethynyl)pyridine), a known mGluR5 NAM.
-
Test Compound: AZD2066.
-
Non-specific Binding Control: Unlabeled MPEP or another high-affinity mGluR5 NAM at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Instrumentation: 96-well plates, liquid scintillation counter, filter harvester.
3. Procedure:
-
Compound Dilution: Prepare a serial dilution of AZD2066 in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control.
-
50 µL of the AZD2066 dilution series.
-
50 µL of [³H]MPEP diluted in assay buffer (final concentration typically near its Kₔ, e.g., 2 nM).
-
100 µL of the mGluR5 membrane preparation (typically 50-100 µg protein per well).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.[2][6]
-
Filtration: Rapidly separate bound and free radioligand by vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[6]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[6]
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of AZD2066.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Functional Antagonism - Calcium Mobilization Assay
This assay measures the ability of AZD2066 to inhibit the increase in intracellular calcium triggered by an mGluR5 agonist.
1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AZD2066 in a cell-based functional assay.
2. Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human mGluR5.
-
Culture Medium: Standard cell culture medium (e.g., DMEM) with 10% FBS.
-
Assay Plate: Black-walled, clear-bottomed 384-well plates.[2]
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Agonist: L-Glutamate.
-
Test Compound: AZD2066.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.[2]
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FlexStation or FDSS).
3. Procedure:
-
Cell Plating: Seed the mGluR5-expressing cells into the 384-well plates at a density of ~20,000 cells/well and incubate overnight.[2]
-
Dye Loading: Remove the culture medium and replace it with assay buffer containing Fluo-4 AM dye. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.[2]
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of AZD2066 to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation & Measurement: Place the plate in the fluorescence reader. Initiate reading to establish a baseline fluorescence. Add L-Glutamate at a pre-determined EC₈₀ concentration (the concentration that gives 80% of the maximal response) to all wells.[7][8]
-
Data Acquisition: Continuously record the fluorescence intensity for 2-3 minutes following agonist addition. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data, setting the response with agonist alone as 0% inhibition and the response with no agonist (baseline) as 100% inhibition.
-
Plot the percent inhibition against the log concentration of AZD2066.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[1]
-
Protocol 3: Functional Antagonism - HTRF® IP-One Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable metabolite in the PLC signaling cascade, providing a robust measure of Gq-coupled receptor activity.
1. Objective: To determine the IC₅₀ of AZD2066 by measuring its inhibition of agonist-induced IP1 accumulation.
2. Materials:
-
Cells: HEK293A cells stably expressing human mGluR5.
-
Assay Kit: HTRF IP-One Gq detection kit (containing IP1-d2 acceptor and anti-IP1-cryptate donor).[9][10]
-
Agonist: L-Glutamate.
-
Test Compound: AZD2066.
-
Stimulation Buffer: Assay buffer provided in the kit, which includes LiCl to prevent IP1 degradation.[10][11]
-
Instrumentation: HTRF-compatible plate reader capable of time-resolved fluorescence detection at two wavelengths (e.g., 665 nm and 620 nm).
3. Procedure:
-
Cell Plating: Seed cells in a suitable microplate and allow them to adhere overnight.
-
Compound and Agonist Incubation:
-
Add serial dilutions of AZD2066 to the cells.
-
Immediately add the EC₈₀ concentration of L-Glutamate.
-
Incubate the plate for 60 minutes at 37°C in the presence of stimulation buffer containing LiCl.[9]
-
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells to lyse the cells and initiate the competitive immunoassay.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[9]
-
Measurement: Read the plate on an HTRF-compatible reader. The instrument will excite the donor (cryptate) and measure emission from both the donor and the acceptor (d2).
-
Data Analysis:
-
The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is inversely proportional to the amount of IP1 produced by the cells.[9]
-
Normalize the data and plot the percent inhibition of the agonist response against the log concentration of AZD2066.
-
Fit the curve using non-linear regression to determine the IC₅₀ value.
-
Workflow Visualization
References
- 1. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Development and validation of a mass spectrometry binding assay for mGlu5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 11. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
Application Notes and Protocols for AZD 2066 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD 2066 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a G-protein coupled receptor predominantly expressed in the postsynaptic density of neurons in brain regions associated with learning, memory, and mood. Its overactivation has been implicated in various neurological and psychiatric disorders. As a NAM, this compound does not compete with the endogenous ligand, glutamate, but instead binds to an allosteric site on the receptor, reducing its response to glutamate. This mechanism offers a more nuanced modulation of receptor activity compared to direct antagonists.
These application notes provide a comprehensive guide for the use of this compound in primary neuronal cultures, a key in vitro model for studying neuronal function and pharmacology. The protocols detailed below cover the preparation of primary neuronal cultures and key assays to characterize the effects of this compound on mGluR5 signaling.
Mechanism of Action of this compound
This compound acts as a negative allosteric modulator of mGluR5. The binding of glutamate to mGluR5 typically activates the Gq alpha subunit of its associated G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). Downstream of this, the extracellular signal-regulated kinase (ERK) pathway can also be activated. This compound, by binding to an allosteric site, attenuates this signaling cascade in response to glutamate.
Data Presentation
Table 1: Potency of this compound in Inhibiting Glutamate-Induced Calcium Mobilization
| Assay Parameter | Value | Units |
| Agonist (Glutamate) Concentration | User-defined | µM |
| This compound IC50 | To be determined | nM |
| Hill Slope | To be determined | |
| Emax (inhibition) | To be determined | % |
Table 2: Potency of this compound in Inhibiting Glutamate-Induced ERK1/2 Phosphorylation
| Assay Parameter | Value | Units |
| Agonist (Glutamate) Concentration | User-defined | µM |
| This compound IC50 | To be determined | nM |
| Hill Slope | To be determined | |
| Emax (inhibition) | To be determined | % |
Mandatory Visualizations
Signaling Pathway of mGluR5 and Inhibition by this compound
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Treating Primary Neuronal Culturesdot
References
Application Notes and Protocols for AZD2066 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of AZD2066, a selective and orally active mGluR5 antagonist, in animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, efficacy, and safety of this compound.
Overview of AZD2066
AZD2066 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It is characterized by its ability to penetrate the central nervous system, making it a valuable tool for investigating the role of mGluR5 in various neurological and psychiatric disorders. Preclinical studies have explored its potential in conditions such as neuropathic pain, major depressive disorder, and gastroesophageal reflux disease.
Administration Routes
AZD2066 has been successfully administered in animal models via oral (p.o.) and intraperitoneal (i.p.) routes. Intravenous (i.v.) administration is also a critical route for determining key pharmacokinetic parameters, such as absolute bioavailability. The choice of administration route will depend on the specific objectives of the study.
-
Oral (p.o.) Administration: As an orally active compound, this is a common and physiologically relevant route for preclinical efficacy studies.
-
Intraperitoneal (i.p.) Injection: This route allows for rapid absorption and is often used in rodents for convenience and to bypass the gastrointestinal tract.
-
Intravenous (i.v.) Injection: Essential for pharmacokinetic studies to determine parameters like clearance and volume of distribution, and to calculate absolute oral bioavailability.
Quantitative Data Summary
The following table summarizes typical dosage ranges for AZD2066 administration in rodent models based on available preclinical data. It is important to note that optimal doses should be determined empirically for each specific animal model and experimental paradigm.
| Administration Route | Species | Dosage Range | Notes |
| Oral (p.o.) | Rat | 0.3 - 30 mg/kg | Dose-dependent effects have been observed in behavioral studies. |
| Intraperitoneal (i.p.) | Mouse | 5 mg/kg | Can be administered multiple times a day (e.g., twice daily). |
| Intravenous (i.v.) | Rat/Mouse | 1 - 5 mg/kg | Recommended for pharmacokinetic profiling. |
Pharmacokinetic Parameters (Illustrative)
The following table provides an illustrative summary of pharmacokinetic parameters that should be determined. Actual values for AZD2066 need to be experimentally determined.
| Parameter | Oral (p.o.) | Intraperitoneal (i.p.) | Intravenous (i.v.) |
| Cmax (ng/mL) | To be determined | To be determined | To be determined |
| Tmax (h) | To be determined | To be determined | Not Applicable |
| AUC (ng*h/mL) | To be determined | To be determined | To be determined |
| Half-life (t½) (h) | To be determined | To be determined | To be determined |
| Bioavailability (%) | To be determined | To be determined | 100% (by definition) |
Experimental Protocols
4.1. Preparation of Dosing Solutions
A critical step for in vivo studies is the appropriate formulation of the compound. For mGluR5 antagonists, which are often lipophilic, a suspension or solution in a vehicle that enhances solubility and stability is required.
Recommended Vehicle: A common vehicle for preclinical studies of similar compounds is a suspension in 10% Tween® 80 in sterile water or 0.5% methylcellulose in sterile water . The final formulation should be a homogenous suspension.
Protocol for Preparation (Example with 10% Tween® 80):
-
Weigh the required amount of AZD2066 hydrochloride powder.
-
In a sterile container, add the appropriate volume of Tween® 80 (10% of the final volume).
-
Add the AZD2066 powder to the Tween® 80 and vortex thoroughly to create a paste.
-
Gradually add sterile water to the desired final volume while continuously vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before each administration. Prepare fresh daily.
4.2. Oral Administration Protocol (Rat)
This protocol describes oral gavage, a standard method for precise oral dosing in rats.
-
Materials:
-
AZD2066 dosing solution
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for rats)
-
Syringe (1-3 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the rat to determine the correct volume of the dosing solution to administer.
-
Fill the syringe with the calculated volume of the AZD2066 suspension.
-
Gently restrain the rat, holding it firmly to prevent movement.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is correctly positioned in the esophagus, slowly administer the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
4.3. Intraperitoneal Injection Protocol (Mouse)
-
Materials:
-
AZD2066 dosing solution
-
Sterile syringe (1 mL) and needle (e.g., 25-27 gauge)
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to calculate the injection volume.
-
Draw the calculated volume of the AZD2066 suspension into the syringe.
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum. The needle should be inserted at a 15-30 degree angle.
-
Aspirate briefly to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
-
4.4. Intravenous Injection Protocol (Rat)
This protocol is for administration via the lateral tail vein, a common site for intravenous injections in rats.
-
Materials:
-
AZD2066 dosing solution (ensure it is suitable for i.v. administration, ideally a clear solution; filtration may be necessary)
-
Sterile syringe (1 mL) and needle (e.g., 27-30 gauge)
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
A rat restrainer
-
-
Procedure:
-
Weigh the rat and calculate the required injection volume.
-
Place the rat in the restrainer.
-
Warm the tail using a heat lamp to make the lateral tail veins more visible and accessible.
-
Clean the tail with an alcohol swab.
-
Occlude the vein at the base of the tail to distend it.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the AZD2066 solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
-
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
AZD2066 acts as a negative allosteric modulator of mGluR5. The following diagram illustrates the canonical signaling pathway initiated by the activation of mGluR5, which AZD2066 inhibits.
Caption: mGluR5 signaling cascade inhibited by AZD2066.
Experimental Workflow for Pharmacokinetic Study
The following diagram outlines a typical workflow for a pharmacokinetic study in rats, comparing oral and intravenous administration of AZD2066.
Application Notes and Protocols for Behavioral Pharmacology Studies with AZD2066
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting behavioral pharmacology experiments with AZD2066, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). The protocols and data presented are intended to facilitate research into the potential therapeutic applications of AZD2066, particularly in the context of neuropsychiatric disorders such as major depressive disorder.
Introduction to AZD2066
AZD2066 is a potent, selective, and centrally nervous system (CNS) penetrant mGluR5 antagonist.[1] mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating excitatory glutamatergic neurotransmission. Dysregulation of the glutamate system has been implicated in the pathophysiology of various CNS disorders, making mGluR5 a promising therapeutic target.[2] Preclinical studies have suggested that mGluR5 antagonists possess anxiolytic and antidepressant-like properties.[2][3] AZD2066 was advanced to Phase II clinical trials for the treatment of major depressive disorder.[2]
Mechanism of Action and Signaling Pathway
AZD2066 acts as a negative allosteric modulator of mGluR5. This means it binds to a site on the receptor that is distinct from the glutamate binding site and, in doing so, reduces the receptor's response to glutamate. The primary signaling pathway activated by mGluR5 is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By negatively modulating mGluR5, AZD2066 attenuates these downstream signaling events.
Experimental Protocols
The following protocols are designed to assess the behavioral effects of AZD2066 in rodent models. These assays are relevant for evaluating its potential as an anxiolytic and antidepressant agent.
Protocol 1: Drug Discrimination in Rats
This protocol is used to determine if a novel compound (in this case, AZD2066) produces subjective effects similar to a known training drug. For mGluR5 antagonists, a common training drug is another compound from the same class, such as MTEP or even AZD2066 itself.[1]
Objective: To assess the discriminative stimulus effects of AZD2066.
Animals: Male Sprague-Dawley rats (250-350g).
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
Procedure:
-
Lever Press Training: Rats are first trained to press a lever for a food reward (e.g., 45 mg sucrose pellets) on a fixed-ratio (FR) schedule.
-
Discrimination Training:
-
On training days, rats receive an intraperitoneal (i.p.) injection of either the training drug (e.g., AZD9272, a related mGluR5 antagonist, at 1 mg/kg) or vehicle.
-
Following drug administration, pressing one lever (the "drug-appropriate" lever) is reinforced with food.
-
Following vehicle administration, pressing the other lever (the "vehicle-appropriate" lever) is reinforced.
-
Training sessions are typically 30 minutes long and continue until rats reliably select the correct lever based on the injection they received (e.g., >80% correct responses for 5 consecutive days).
-
-
Substitution Testing:
-
Once discrimination is established, test sessions are conducted.
-
Different doses of AZD2066 are administered i.p. prior to the session.
-
During the test session, presses on either lever are recorded but not reinforced to assess the animal's choice.
-
The percentage of responses on the drug-appropriate lever is measured. Full substitution is indicated by a high percentage of responding on the drug-appropriate lever.
-
Protocol 2: Elevated Plus Maze (EPM) in Mice
The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.
Objective: To evaluate the anxiolytic-like effects of AZD2066.
Animals: Male C57BL/6 mice (8-10 weeks old).
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by walls.
Procedure:
-
Habituation: Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Mice are administered AZD2066 (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes prior to testing.
-
Testing:
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The mouse is allowed to freely explore the maze for 5 minutes.
-
Behavior is recorded using an overhead video camera and tracking software.
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. Total arm entries can be used as a measure of general locomotor activity.
Protocol 3: Forced Swim Test (FST) in Rats
The FST is a common behavioral despair model used to screen for antidepressant-like activity. Antidepressant compounds typically reduce the amount of time the animal spends immobile.
Objective: To assess the antidepressant-like effects of AZD2066.
Animals: Male Wistar rats (200-250g).
Apparatus: A cylindrical container (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Pre-test Session (Day 1):
-
Rats are individually placed in the water cylinder for 15 minutes.
-
This initial exposure induces a state of behavioral despair in the subsequent test.
-
-
Drug Administration (Day 2):
-
24 hours after the pre-test, rats are administered AZD2066 (e.g., 2.5, 5, 10 mg/kg, i.p.) or vehicle.
-
The drug is typically given at multiple time points before the test (e.g., 23.5, 5, and 1 hour) to mimic a more chronic treatment regimen, though acute administration protocols are also used.[3]
-
-
Test Session (Day 2):
-
Rats are placed back into the water cylinder for a 5-minute test session.
-
The session is recorded, and the duration of immobility (floating with only minor movements to keep the head above water) is scored by a trained observer blind to the treatment conditions.
-
-
Data Analysis: The primary measure is the total time spent immobile during the 5-minute test. A decrease in immobility time is indicative of an antidepressant-like effect.
Quantitative Data
The following tables summarize quantitative data from preclinical and clinical studies with AZD2066 and other relevant mGluR5 antagonists.
Table 1: Drug Discrimination Studies with mGluR5 Antagonists in Rats
| Compound | Training Drug | Test Doses (mg/kg, i.p.) | Outcome | Reference |
| AZD2066 | AZD9272 (1 mg/kg) | 0.16 - 2.5 | Full substitution (ED₅₀ = 0.54 mg/kg) | [1] |
| MTEP | AZD9272 (1 mg/kg) | 0.63 - 10 | Full substitution (ED₅₀ = 2.0 mg/kg) | [1] |
| Fenobam | AZD9272 (1 mg/kg) | 2.5 - 40 | Full substitution (ED₅₀ = 11 mg/kg) | [1] |
Table 2: Effects of mGluR5 Antagonists in the Forced Swim Test (Antidepressant-like Activity)
| Compound | Species | Doses (mg/kg, i.p.) | Effect on Immobility | Reference |
| MTEP | Rat | 1.25, 2.5, 5, 10 | Decreased at 2.5, 5, and 10 mg/kg | [3] |
| MTEP | Mouse | 25 | Decreased | [3] |
Table 3: Effects of mGluR5 Antagonists in Anxiety Models
Note: Specific data for AZD2066 in the EPM is not publicly available. Data from related mGluR5 antagonists are presented to guide experimental design.
| Compound | Model | Species | Doses (mg/kg, i.p.) | Anxiolytic-like Effect | Reference |
| MTEP | Elevated Plus Maze | Rat | 2.5, 5 | No significant effect | [4] |
| MPEP | Elevated Plus Maze | Rat | 1, 3, 10 | No significant effect | [4] |
| MTEP | Fear Potentiated Startle | Rat | 2.5, 5 | Significant inhibition | [4] |
| MPEP | Geller-Seifter Conflict | Rat | 1, 3 | Increased punished responding | [4] |
Table 4: Clinical Study of AZD2066 in Major Depressive Disorder (Phase IIa)
| Treatment Group | N | Primary Outcome (Change from baseline in MADRS score at Week 6) | Result vs. Placebo | Reference |
| AZD2066 (18 mg/day) | 40 | -11.3 | No significant difference | [2] |
| Placebo | 43 | -11.0 | N/A | [2] |
| Duloxetine (60 mg/day) | 48 | -12.4 | No significant difference | [2] |
MADRS: Montgomery-Åsberg Depression Rating Scale
Conclusion
AZD2066 is a valuable research tool for investigating the role of the mGluR5 receptor in various CNS functions and disorders. The protocols and data provided herein offer a solid foundation for designing and interpreting behavioral pharmacology studies with this compound. While preclinical data for mGluR5 antagonists are generally robust in models of depression and anxiety, the translation to clinical efficacy remains a challenge, as highlighted by the Phase II results for AZD2066. Future research should focus on optimizing dosing strategies and exploring the potential of AZD2066 in other relevant behavioral paradigms.
References
- 1. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effects of mGluR1 and mGluR5 antagonists in the rat forced swim and the mouse tail suspension tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like effects of mGlu1 and mGlu5 receptor antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD2066 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2066 is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). It is an orally bioavailable and brain-penetrant compound that has been investigated for its therapeutic potential in various neurological and psychiatric disorders. In the context of cell culture experiments, AZD2066 serves as a valuable tool to probe the function of mGluR5 and its downstream signaling pathways. Notably, AZD2066 has been shown to activate the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (trkB) signaling pathway, which is crucial for neuronal survival, growth, and plasticity.[1]
These application notes provide a detailed protocol for the preparation and use of AZD2066 in cell culture experiments, along with a summary of its key pharmacological data and a visual representation of the signaling pathways it modulates.
Data Presentation
The following table summarizes the quantitative data for AZD2066 relevant to its use in cell culture experiments.
| Parameter | Value | Cell Types | Reference |
| IC₅₀ | 27.2 nM | mGlu5/HEK cells | [1] |
| 3.56 nM | Striatal cultures | [1] | |
| 96.2 nM | Hippocampal cultures | [1] | |
| 380 nM | Cortical cultures | [1] | |
| Working Concentration | 1 - 10 µM | General cell culture | [1] |
| Solubility | ≤ 100 mM | DMSO | |
| ≤ 100 mM | Ethanol | ||
| Stock Solution Storage | 6 months at -80°C | [1] | |
| 1 month at -20°C | [1] |
Experimental Protocols
Preparation of AZD2066 Stock Solution (10 mM)
Materials:
-
AZD2066 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Protocol:
-
Calculate the required amount of AZD2066: Based on the molecular weight of AZD2066 (381.82 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you would need 3.8182 mg of AZD2066.
-
Dissolve AZD2066 in DMSO: Aseptically add the calculated amount of AZD2066 powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Ensure complete dissolution: Vortex the solution gently until the AZD2066 is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Preparation of Working Solutions and Treatment of Cells
Materials:
-
10 mM AZD2066 stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Protocol:
-
Thaw the stock solution: On the day of the experiment, thaw an aliquot of the 10 mM AZD2066 stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): Depending on the final desired concentration, it may be necessary to prepare an intermediate dilution of the stock solution in cell culture medium.
-
Prepare the final working solution: Directly add the appropriate volume of the 10 mM stock solution or the intermediate dilution to the pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of AZD2066.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of AZD2066 or the vehicle control.
-
Incubation: Incubate the cells for the desired period according to your experimental design.
Mandatory Visualization
Caption: Workflow for preparing AZD2066 solutions.
Caption: Antagonism of the mGluR5 signaling pathway by AZD2066.
Caption: Activation of the BDNF/trkB signaling pathway by AZD2066.
References
AZD2066: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD2066 is a potent, selective, and orally bioavailable antagonist of the metabotropic glutamate receptor 5 (mGluR5). It is a valuable research tool for investigating the role of mGluR5 in various physiological and pathological processes. This document provides comprehensive application notes and protocols for the use of AZD2066 in preclinical research, including supplier and purchasing information, in vitro and in vivo experimental procedures, and an overview of the relevant signaling pathways. AZD2066 has been investigated for its potential therapeutic effects in neuropathic pain, major depressive disorder, and gastroesophageal reflux disease (GERD).
Product Information and Purchasing
AZD2066 is available from several commercial suppliers in various forms, including the free base, hydrochloride salt, and hydrate. Researchers should select the form most appropriate for their experimental needs.
Table 1: Supplier and Purchasing Information for AZD2066
| Supplier | Product Name | Catalog Number (Example) | Purity | Available Quantities |
| Tocris Bioscience | AZD 2066 | 5614 | ≥98% (HPLC) | 10 mg, 50 mg |
| MedchemExpress | AZD-2066 | HY-14675 | >98% | 5 mg, 10 mg, 50 mg, 100 mg |
| Aladdin Scientific | This compound hydrate | A659396-5mg | N/A | 5mg |
| MedKoo Biosciences | AZD-2066 | 523115 | >98% | 5mg, 25mg |
| TargetMol | AZD-2066 hydrochloride | T6527 | N/A | 10mM*1mL, 5mg, 10mg, 50mg, 100mg |
Chemical and Physical Properties:
-
Chemical Name: 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine
-
Molecular Formula: C₁₉H₁₆ClN₅O₂
-
Molecular Weight: 381.82 g/mol (free base)
-
Solubility: Soluble in DMSO, not in water.[1]
-
Storage: Store at -20°C for long-term use. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[2]
Signaling Pathways
mGluR5 Signaling Pathway and Antagonism by AZD2066
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that is activated by the neurotransmitter glutamate. Upon activation, mGluR5 couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade is involved in modulating synaptic plasticity, neuronal excitability, and pain perception. AZD2066 acts as a negative allosteric modulator (NAM) of mGluR5, binding to a site distinct from the glutamate binding site and preventing the conformational changes required for receptor activation.
Figure 1: mGluR5 signaling pathway antagonism by AZD2066.
BDNF/TrkB Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a neurotrophin that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), leading to receptor dimerization and autophosphorylation of tyrosine residues. This activation initiates several downstream signaling cascades, including the PLC, PI3K/AKT, and MAPK/ERK pathways. These pathways ultimately regulate gene expression and protein synthesis, promoting neuronal health and function. Some evidence suggests that AZD2066 can activate the BDNF/TrkB signaling pathway, which may contribute to its potential antidepressant effects.[3]
Figure 2: Overview of the BDNF/TrkB signaling pathway.
Quantitative Data
Table 2: In Vitro Efficacy of AZD2066
| Assay | Cell Line/Tissue | IC₅₀ (nM) | Reference |
| Ca²⁺ Response Inhibition | mGlu5/HEK cells | 27.2 | [3] |
| Ca²⁺ Response Inhibition | Rat Striatal Cultures | 3.56 | [3] |
| Ca²⁺ Response Inhibition | Rat Hippocampal Cultures | 96.2 | [3] |
| Ca²⁺ Response Inhibition | Rat Cortical Cultures | 380 | [3] |
Experimental Protocols
In Vitro Experiment: Calcium Mobilization Assay
This protocol is for measuring the inhibitory effect of AZD2066 on mGluR5-mediated intracellular calcium mobilization in a cell line expressing the receptor (e.g., mGlu5/HEK cells).
Materials:
-
mGluR5-expressing HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM or other calcium-sensitive dye
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
AZD2066 stock solution (in DMSO)
-
mGluR5 agonist (e.g., DHPG)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating: Seed mGluR5/HEK cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with assay buffer. Add assay buffer containing various concentrations of AZD2066 or vehicle (DMSO) to the wells. Incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Injection: Inject the mGluR5 agonist (DHPG) into the wells to stimulate the receptor.
-
Data Acquisition: Continuously record the fluorescence intensity for several minutes to capture the calcium mobilization peak.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the percentage of inhibition of the agonist response against the concentration of AZD2066 to determine the IC₅₀ value.
Figure 3: Workflow for the in vitro calcium mobilization assay.
In Vivo Experiment: Neuropathic Pain Model (Chronic Constriction Injury)
The Chronic Constriction Injury (CCI) model is a widely used animal model of neuropathic pain.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral side of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the nerve free from the surrounding connective tissue.
-
Loosely tie four chromic gut (4-0) ligatures around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest the epineural blood flow.[4]
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 24 hours before behavioral testing.[4]
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test):
-
Place the rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw.[5]
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[5] A positive response is a sharp withdrawal of the paw.
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws.
-
-
Thermal Hyperalgesia (Plantar Test - Hargreaves Method):
-
Place the rats in the plantar test apparatus and allow them to acclimate.
-
Position a radiant heat source under the plantar surface of the hind paw.[6]
-
Measure the latency for the rat to withdraw its paw from the heat source.[6] A cut-off time should be used to prevent tissue damage.
-
Test both the ipsilateral and contralateral paws.
-
Drug Administration:
-
Administer AZD2066 or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses and time points before behavioral testing.
In Vivo Experiment: Depression Model (Forced Swim Test)
The Forced Swim Test (FST) is a common behavioral assay to screen for antidepressant-like activity.
Apparatus:
-
A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter).
-
Fill with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 30 cm).[7]
Procedure (for rats):
-
Pre-test session (Day 1): Place each rat in the cylinder for 15 minutes. This session is for habituation.
-
Remove the rat, dry it, and return it to its home cage.
-
Test session (Day 2, 24 hours later): Administer AZD2066 or vehicle at the desired time before the test.
-
Place the rat back into the swim cylinder for a 5-minute session.
-
Record the session for later scoring.
-
Measure the duration of immobility during the test session. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
In Vivo Experiment: Gastroesophageal Reflux Disease (GERD) Model
This surgical model in rats is used to induce chronic acid reflux.
Animals:
-
Male Wistar rats (200-250 g)
Surgical Procedure:
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the transitional region between the forestomach and the corpus with a silk suture.
-
Ligate the pyloric end of the stomach to prevent gastric emptying.
-
Perform a longitudinal cardiomyotomy (about 1 cm) across the cardiac sphincter to facilitate reflux.[8]
-
Close the abdominal wall and skin.
Assessment:
-
After a recovery period and treatment with AZD2066 or vehicle, euthanize the animals.
-
Excise the esophagus and stomach.
-
Score the esophageal mucosal injury based on the presence and severity of lesions.
-
Biochemical markers of inflammation and oxidative stress in the esophageal tissue can also be measured.
Conclusion
AZD2066 is a critical tool for researchers investigating the multifaceted roles of the mGluR5 receptor. The protocols and information provided herein offer a comprehensive guide for its application in preclinical studies related to pain, depression, and gastrointestinal disorders. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, ultimately advancing our understanding of mGluR5 pharmacology and its therapeutic potential.
References
- 1. Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 4. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. researchgate.net [researchgate.net]
AZD2066: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2066 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As an orally bioavailable and brain-penetrant compound, AZD2066 has been investigated for its therapeutic potential in a range of central nervous system (CNS) disorders, including major depressive disorder, neuropathic pain, and gastroesophageal reflux disease. This document provides detailed application notes and protocols for the preclinical use of AZD2066, based on publicly available data. It is intended to guide researchers in designing and executing experiments to further explore the pharmacological properties and therapeutic applications of this compound.
Material Safety and Handling
A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling AZD2066. The following is a summary of key safety information for AZD2066 hydrate.[1]
Table 1: Hazard Identification and Precautionary Statements for AZD2066 Hydrate [1]
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Aquatic Toxicity, Acute | Category 1 (H400: Very toxic to aquatic life) | P273: Avoid release to the environment. P391: Collect spillage. |
| Aquatic Toxicity, Chronic | Category 1 (H410: Very toxic to aquatic life with long lasting effects) | P501: Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures: [1]
-
Eye Contact: Immediately flush eyes with large amounts of water and seek medical attention.
-
Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth and seek immediate medical attention.
Physicochemical and In Vitro Activity Data
The following tables summarize the key physicochemical properties and in vitro biological activities of AZD2066.
Table 2: Physicochemical Properties of AZD2066
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆ClN₅O₂ | [1] |
| Molecular Weight | 381.82 g/mol | |
| CAS Number | 934282-55-0 | |
| Purity | ≥98% (HPLC) | |
| Storage | Store at -20°C |
Table 3: In Vitro Potency of AZD2066 in Calcium Influx Assays
| Cell Type | IC₅₀ (nM) |
| mGluR5/HEK cells | 27.2 |
| Striatal Cultures | 3.56 |
| Hippocampal Cultures | 96.2 |
| Cortical Cultures | 380 |
Experimental Protocols
In Vitro Calcium Influx Assay
This protocol describes a method to assess the inhibitory activity of AZD2066 on mGluR5-mediated intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing human mGluR5 (or primary neuronal cultures)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
mGluR5 agonist (e.g., DHPG)
-
AZD2066
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation)
Protocol:
-
Cell Plating: Seed mGluR5-expressing HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer containing Pluronic F-127 (typically at a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Preparation: Prepare serial dilutions of AZD2066 in assay buffer.
-
Assay Procedure:
-
Place the 96-well plate in the fluorescence plate reader.
-
Add the AZD2066 dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Initiate fluorescence reading and establish a baseline.
-
Add a specific concentration of the mGluR5 agonist (e.g., DHPG at its EC₈₀ concentration) to all wells.
-
Continue to measure the fluorescence intensity for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the agonist alone (100%) and a no-agonist control (0%).
-
Plot the normalized response against the concentration of AZD2066 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow for In Vitro Calcium Influx Assay
Caption: Workflow for determining the in vitro potency of AZD2066.
In Vivo Model of Neuropathic Pain
This protocol outlines a general procedure for evaluating the efficacy of AZD2066 in a rodent model of neuropathic pain, such as the spared nerve injury (SNI) model.
Animals:
-
Adult male Sprague-Dawley rats or C57BL/6 mice.
Surgical Procedure (Spared Nerve Injury):
-
Anesthetize the animal with isoflurane.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
Drug Administration:
-
AZD2066 can be administered orally (p.o.) via gavage. A typical dose range for preclinical studies is 1-30 mg/kg.
-
The vehicle for AZD2066 should be optimized for solubility and stability (e.g., 0.5% methylcellulose).
Behavioral Testing (Mechanical Allodynia):
-
Acclimate the animals to the testing environment (e.g., elevated mesh platform in individual chambers) for at least 30 minutes before testing.
-
Use von Frey filaments of increasing stiffness to stimulate the lateral plantar surface of the hind paw (the territory of the intact sural nerve).
-
Determine the paw withdrawal threshold using the up-down method. A positive response is a sharp withdrawal of the paw.
-
Establish a baseline paw withdrawal threshold before drug administration.
-
Administer AZD2066 or vehicle and measure the paw withdrawal threshold at various time points post-dosing (e.g., 1, 2, 4, and 6 hours).
Data Analysis:
-
The paw withdrawal threshold is expressed in grams.
-
Compare the post-dose withdrawal thresholds between the AZD2066-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc analysis).
-
Calculate the percentage of maximum possible effect (%MPE) to quantify the analgesic effect.
Experimental Workflow for In Vivo Neuropathic Pain Model
Caption: Workflow for assessing the efficacy of AZD2066 in a neuropathic pain model.
Signaling Pathway
AZD2066, as an mGluR5 antagonist, is proposed to exert its therapeutic effects, in part, by modulating the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (TrkB) signaling pathway. Antagonism of mGluR5 can lead to an increase in BDNF expression and subsequent activation of TrkB signaling, which is crucial for neuronal survival, synaptic plasticity, and antidepressant responses.
Proposed Signaling Pathway of AZD2066
Caption: Proposed signaling pathway for the therapeutic effects of AZD2066.
Conclusion
AZD2066 is a valuable research tool for investigating the role of mGluR5 in various physiological and pathological processes. The protocols and information provided herein offer a foundation for researchers to explore its mechanism of action and potential therapeutic applications. Adherence to appropriate safety precautions is paramount when handling this compound. Further research is warranted to fully elucidate the intricate signaling pathways modulated by AZD2066 and to translate these preclinical findings into clinical benefits.
References
Troubleshooting & Optimization
AZD2066 Technical Support Center: Solubility and Stability in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the solubility and stability of AZD2066 in Dimethyl Sulfoxide (DMSO). It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of AZD2066 in DMSO?
A1: AZD2066 is soluble in DMSO. A clear solution can be achieved at a concentration of 2 mg/mL.[1] It is recommended to start with this concentration when preparing stock solutions.
Q2: How should I prepare a stock solution of AZD2066 in DMSO?
A2: To prepare a stock solution, weigh the desired amount of AZD2066 powder and add the appropriate volume of anhydrous (dry) DMSO to achieve the target concentration (e.g., 2 mg/mL or a specific molarity). Ensure the compound is fully dissolved by vortexing or sonicating the solution. For detailed steps, refer to the Experimental Protocols section.
Q3: What are the recommended storage conditions for AZD2066 in DMSO?
A3: The stability of AZD2066 in DMSO is dependent on the storage temperature. For optimal stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Recommended storage conditions are summarized in the table below.
Q4: My AZD2066 solution in DMSO appears to have precipitated. What should I do?
A4: Precipitation can occur for several reasons, including the use of DMSO that is not anhydrous, improper storage, or exceeding the solubility limit. If you observe precipitation, gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound. If the precipitate does not dissolve, it may be necessary to prepare a fresh stock solution. To avoid precipitation when diluting into aqueous solutions, it is best to perform serial dilutions in DMSO first before adding to your aqueous buffer.
Q5: What is the maximum concentration of DMSO that can be used in cell-based assays?
A5: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, with 0.1% being preferable to minimize any solvent-induced effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 2 mg/mL | [1] |
| Storage Stability in DMSO | 6 months at -80°C 1 month at -20°C 2 weeks at 4°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM AZD2066 Stock Solution in DMSO
Materials:
-
AZD2066 powder (Molecular Weight: 381.82 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of AZD2066 required. For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 381.82 g/mol * (1000 mg / 1 g) = 3.8182 mg
-
-
Weigh out approximately 3.82 mg of AZD2066 powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the tube for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
Protocol 2: Dilution of AZD2066 Stock Solution for In Vitro Assays
Materials:
-
10 mM AZD2066 stock solution in DMSO
-
Anhydrous DMSO
-
Aqueous buffer or cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM AZD2066 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in anhydrous DMSO to create intermediate stock concentrations. This helps to prevent precipitation when diluting into an aqueous solution.
-
Add a small volume of the final DMSO-diluted AZD2066 to your aqueous buffer or cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Mix the final solution gently but thoroughly.
-
Prepare a vehicle control by adding the same final concentration of DMSO to a separate volume of your aqueous buffer or cell culture medium.
Visualizations
References
Preventing AZD 2066 precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of AZD 2066 in culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and orally active antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a G-protein coupled receptor that plays a role in modulating synaptic plasticity and neuronal excitability. By inhibiting mGluR5, this compound can influence downstream signaling pathways.[2] It has been investigated for its potential therapeutic effects in various neurological and psychiatric conditions.[1][2]
Q2: What are the recommended solvents and storage conditions for this compound?
-
Solvents: this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[3]
-
Storage of Solid Compound: The solid powder form of this compound should be stored at -20°C for up to three years.
-
Storage of Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution and store it at -80°C for up to six months or at -20°C for one month.[1] Avoid repeated freeze-thaw cycles.[1]
Q3: What is the solubility of this compound?
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 38.18 |
| Ethanol | 100 | 38.18 |
Data sourced from Tocris Bioscience product information.[3]
Q4: Why does this compound precipitate when added to my culture media?
Precipitation of this compound in aqueous culture media is a common issue that arises from its low aqueous solubility. When a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into the aqueous environment of the culture medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final mixture.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to identify and resolve issues with this compound precipitation in your cell culture experiments.
Visualizing the Problem: The Path to Precipitation
Caption: A simplified workflow illustrating how direct dilution of a concentrated this compound stock solution into culture media can lead to precipitation.
Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate or cloudiness in media after adding this compound | Exceeding the aqueous solubility limit of this compound. | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media. Add the stock solution to the media dropwise while gently vortexing or swirling the media to ensure rapid and thorough mixing. |
| Final DMSO concentration is too high, affecting cell viability. | Ensure the final concentration of DMSO in the culture medium is kept at a non-toxic level, typically ≤ 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. | |
| Temperature shock from adding a cold stock solution to warm media. | Allow the stock solution to equilibrate to room temperature before adding it to the pre-warmed (37°C) culture medium. | |
| pH of the media affecting compound solubility. | While less common for many inhibitors, ensure your culture medium is properly buffered (e.g., with HEPES) and the pH is stable. | |
| Inconsistent experimental results | Inaccurate concentration of soluble this compound due to precipitation. | Do not filter the medium to remove the precipitate as this will alter the effective concentration. Address the root cause of the precipitation using the solutions above. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO that is stable and minimizes the risk of precipitation upon dilution into culture media.
Materials:
-
This compound powder (Molecular Weight: 381.82 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For a 10 mM stock solution, weigh out 3.82 mg of this compound.
-
Calculation: Mass (mg) = 10 mmol/L * 0.001 L * 381.82 g/mol * 1000 mg/g = 3.82 mg
-
-
Dissolution:
-
Add the calculated mass of this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication in an ultrasonic bath can be used to aid dissolution. One supplier notes that for a 2 mg/mL (5.24 mM) solution, ultrasound and warming may be necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Dilution of this compound Stock Solution into Culture Media
Objective: To properly dilute the concentrated this compound stock solution into cell culture medium to achieve the desired final concentration without causing precipitation.
Materials:
-
Concentrated this compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or culture plates
Procedure:
-
Determine the required volume of stock solution:
-
Example: To prepare 10 mL of media with a final this compound concentration of 10 µM:
-
Calculation (V1C1 = V2C2): Volume of stock (V1) = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Serial Dilution (Recommended for very low final concentrations):
-
If the volume of the stock solution to be added is very small, it is advisable to perform an intermediate dilution in DMSO or the culture medium.
-
-
Addition to Culture Media:
-
Aliquot the required volume of pre-warmed culture medium into a sterile tube or well.
-
While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
-
Final DMSO Concentration Check:
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
In the example above: (10 µL DMSO / 10,000 µL media) * 100% = 0.1%
-
-
Incubation:
-
Gently mix the final solution before adding it to your cells.
-
Visualizing the Recommended Workflow
Caption: A diagram of the recommended procedure for diluting this compound stock solution to prevent precipitation.
Signaling Pathway
This compound is an antagonist of mGluR5, a Gq-coupled receptor. Its activation normally leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium release and activation of Protein Kinase C (PKC). This compound blocks this cascade.
Caption: this compound acts as an antagonist at the mGluR5 receptor, blocking the downstream signaling cascade.
References
Interpreting unexpected results with AZD 2066
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD2066, a selective mGluR5 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is AZD2066 and what is its primary mechanism of action?
AZD2066 is a selective, orally active, and blood-brain barrier-permeating antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] It functions as a negative allosteric modulator (NAM), binding to a site distinct from the glutamate binding site to inhibit receptor activity.[2] Its primary mechanism is the inhibition of mGluR5, which is a G-protein coupled receptor involved in modulating synaptic plasticity and neuronal excitability.[3][4]
Q2: What are the known downstream signaling pathways affected by AZD2066?
By antagonizing mGluR5, AZD2066 is expected to modulate several downstream signaling cascades. The canonical mGluR5 signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This, in turn, can trigger intracellular calcium mobilization and activate Protein Kinase C (PKC).[4] Further downstream, this can influence the activity of pathways such as the MAPK/ERK pathway and the PI3K/Akt/mTOR pathway.[6]
Q3: What are the reported in vitro IC50 values for AZD2066?
The half-maximal inhibitory concentration (IC50) of AZD2066 varies depending on the experimental system. The following table summarizes reported IC50 values for the inhibition of calcium response.[1]
| Cell Type | IC50 (nM) |
| mGlu5/HEK cells | 27.2 |
| Striatal cultures | 3.56 |
| Hippocampal cultures | 96.2 |
| Cortical cultures | 380 |
Q4: Have any unexpected clinical or in vivo effects been reported for AZD2066?
Yes, clinical trials with AZD2066 and other mGluR5 antagonists have reported some unexpected central nervous system (CNS)-related adverse events. These include dizziness and disturbance in attention.[7] In a study pooling data from three mGluR5 antagonists including AZD2066, nervous system and psychiatric adverse events were more common with the active drug compared to placebo.[8] In rare instances, serious psychiatric events such as psychotic reactions have been observed.[8]
Troubleshooting Guide for Unexpected Experimental Results
This guide addresses potential unexpected outcomes when using AZD2066 in preclinical research settings.
Issue 1: Weaker than expected or no inhibition of mGluR5 signaling.
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | - Verify the final concentration of AZD2066 in your assay. - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line or tissue preparation. |
| Compound Degradation | - Ensure proper storage of AZD2066 stock solutions (typically at -20°C or -80°C). - Prepare fresh working solutions for each experiment. |
| Low mGluR5 Expression | - Confirm mGluR5 expression levels in your experimental system (e.g., via Western blot or qPCR). - Consider using a cell line with higher endogenous or ectopic mGluR5 expression. |
| Receptor Desensitization/Internalization | - Pre-incubation times with AZD2066 may need optimization. - In prolonged experiments, consider that agonist-induced receptor internalization may reduce the available target for AZD2066. |
| Assay-Specific Issues | - For calcium mobilization assays, ensure the health and appropriate loading of cells with a calcium indicator dye. - For Western blots, verify antibody specificity and optimize blotting conditions. |
Issue 2: Off-target or paradoxical effects observed.
| Potential Cause | Troubleshooting Steps |
| Undisclosed Off-Target Binding | - While AZD2066 is reported to be selective, high concentrations may lead to off-target effects. - Consider performing a broader off-target screening panel if unexpected phenotypes persist. - Compare the observed phenotype with that of other structurally different mGluR5 antagonists.[9] |
| Signaling Crosstalk | - mGluR5 signaling can interact with other pathways.[5] The observed effect might be an indirect consequence of mGluR5 inhibition on a connected pathway. - Investigate key nodes of related signaling pathways (e.g., mTOR, ERK) to understand the broader signaling impact. |
| Cellular Context | - The downstream effects of mGluR5 inhibition can be highly dependent on the specific cell type and its signaling network. - Characterize the expression of key signaling proteins in your model system. |
| Activation of Intracellular mGluR5 | - A significant portion of mGluR5 can be localized on intracellular membranes, and its activation can lead to distinct signaling cascades compared to cell surface receptors.[10][11] It is possible that AZD2066 has differential effects on these receptor populations. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Culture | - Maintain consistent cell passage numbers and confluency. - Regularly test for mycoplasma contamination. |
| Reagent Inconsistency | - Use reagents from the same lot number where possible. - Prepare fresh buffers and media for each set of experiments. |
| Experimental Technique | - Ensure consistent timing of drug application and sample collection. - For in vivo studies, consider factors like animal age, sex, and housing conditions. |
Experimental Protocols
1. Calcium Mobilization Assay
This protocol is for measuring the inhibitory effect of AZD2066 on agonist-induced intracellular calcium mobilization in cells expressing mGluR5.
-
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
DMEM with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate
-
Poly-D-lysine coated 96-well plates
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
mGluR5 agonist (e.g., DHPG or Quisqualate)
-
AZD2066
-
Fluorescence plate reader (e.g., FlexStation)
-
-
Procedure:
-
Seed HEK293-mGluR5 cells at a density of 5 x 104 cells/well in a 96-well plate and incubate for 24 hours.
-
Prepare the dye loading solution by mixing Fura-2 AM with an equal volume of 20% Pluronic F-127 and diluting in assay buffer to a final concentration of 4 µM.
-
Aspirate the culture medium and add 50 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Wash the cells twice with 100 µL of assay buffer. After the final wash, leave 100 µL of assay buffer in each well.
-
Prepare a dilution series of AZD2066 in assay buffer.
-
Add 50 µL of the AZD2066 dilutions to the respective wells and incubate for 10-20 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add 50 µL of an mGluR5 agonist (e.g., DHPG at a final concentration of 10 µM) to all wells.
-
Measure the change in fluorescence over time.
-
Calculate the percentage inhibition of the agonist response for each AZD2066 concentration and determine the IC50 value.
-
2. Western Blot for Phospho-ERK1/2
This protocol describes the detection of phosphorylated ERK1/2 as a downstream marker of mGluR5 signaling.
-
Materials:
-
Cells or tissue expressing mGluR5
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with AZD2066 for the desired time and concentration, followed by stimulation with an mGluR5 agonist (e.g., 100 µM DHPG for 5-10 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.
-
3. Brain Slice Electrophysiology
This protocol provides a general outline for recording synaptic activity in acute brain slices to assess the effect of AZD2066.[12][13][14]
-
Materials:
-
Rodent brain
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)
-
Recording chamber and perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
AZD2066
-
-
Procedure:
-
Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus or striatum) using a vibratome in ice-cold, carbogenated aCSF.
-
Allow the slices to recover in carbogenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with carbogenated aCSF.
-
Obtain whole-cell patch-clamp recordings from neurons in the region of interest.
-
Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs).
-
Bath-apply AZD2066 at the desired concentration and record the changes in synaptic activity.
-
To study the effect on plasticity, a long-term potentiation (LTP) or long-term depression (LTD) induction protocol can be applied in the presence and absence of AZD2066.
-
Visualizations
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of AZD2066.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 3. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 5. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of a novel metabotropic glutamate receptor 5 antagonist (AZD2066) on transient lower oesophageal sphincter relaxations and reflux episodes in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Larvol Delta [delta.larvol.com]
- 9. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Mechanisms Associated with Activation of Intracellular Metabotropic Glutamate Receptor, mGluR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.providence.org [digitalcommons.providence.org]
Technical Support Center: AZD2066 for mGluR5 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing AZD2066 as a selective mGluR5 negative allosteric modulator (NAM). Below you will find troubleshooting guides and frequently asked questions to facilitate your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is AZD2066 and what is its primary mechanism of action?
A1: AZD2066 is a selective, orally active, and blood-brain barrier-permeating negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a NAM, it binds to a site on the receptor distinct from the glutamate binding site, reducing the receptor's response to glutamate.[3][4] This modulation of mGluR5 activity makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Q2: What is the binding affinity and functional potency of AZD2066 for mGluR5?
A2: The binding affinity (Ki) and functional inhibitory concentration (IC50) of AZD2066 for mGluR5 have been determined in various assays. A comprehensive in vitro characterization of several clinically tested mGluR5 NAMs, including AZD2066, provides key pharmacological data.[5] Additionally, in vivo studies in humans have estimated the Ki of AZD2066 at the mGluR5 receptor.[1] Please refer to the data tables below for specific values.
Q3: In what concentration range should I use AZD2066 in my experiments?
A3: The optimal concentration of AZD2066 will depend on your specific experimental system (e.g., cell line, primary neuron culture, in vivo model) and the desired level of mGluR5 inhibition. For in vitro functional assays, concentrations around the reported IC50 values are a good starting point for dose-response studies. For in vivo studies, dosages used in clinical trials (2 mg, 6 mg, and 13 mg) can provide a reference point, though these may need to be adjusted for animal models based on pharmacokinetic and pharmacodynamic studies.[2]
Q4: How does AZD2066 affect downstream mGluR5 signaling?
A4: mGluR5 is a G-protein coupled receptor (GPCR) that primarily signals through the Gqα subunit. Upon activation by glutamate, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). As a NAM, AZD2066 attenuates these downstream signaling events.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of AZD2066.
Table 1: In Vitro Pharmacology of AZD2066 at Rat mGluR5 [5]
| Parameter | Assay | Value |
| pKi | [3H]methoxy-PEPy Binding | 7.50 ± 0.04 |
| Ki (nM) | [3H]methoxy-PEPy Binding | 31.6 |
| pIC50 | Ca2+ Mobilization | 6.84 ± 0.05 |
| IC50 (nM) | Ca2+ Mobilization | 144.5 |
| pIC50 | IP1 Accumulation | 7.37 ± 0.04 |
| IC50 (nM) | IP1 Accumulation | 42.7 |
| pIC50 | ERK1/2 Phosphorylation | 7.54 ± 0.08 |
| IC50 (nM) | ERK1/2 Phosphorylation | 28.8 |
Table 2: In Vivo Binding Affinity of AZD2066 in Humans [1]
| Parameter | Method | Value |
| Ki (nM) | [11C]ABP688 Displacement (PET) | ~1200 |
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the inhibitory activity of AZD2066 on mGluR5.
Radioligand Binding Assay for mGluR5
This protocol is designed to determine the binding affinity (Ki) of AZD2066 for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293A cells stably expressing rat mGluR5.
-
[3H]methoxy-PEPy (radioligand).
-
AZD2066.
-
Binding Buffer: 50 mM HEPES, pH 7.4.
-
Wash Buffer: 50 mM HEPES, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filter mats.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293A cells expressing rat mGluR5.
-
In a 96-well plate, add 25 µL of binding buffer, 25 µL of a serial dilution of AZD2066, and 25 µL of [3H]methoxy-PEPy (final concentration ~2 nM).
-
Initiate the binding reaction by adding 25 µL of the cell membrane preparation (containing 10 µg of protein).
-
Incubate the plate for 60 minutes at room temperature to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the IC50 value by non-linear regression of the competition binding data and calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of AZD2066 to inhibit mGluR5-mediated increases in intracellular calcium concentration.
Materials:
-
HEK293A cells stably expressing rat mGluR5.
-
Fluo-4 AM or another suitable calcium-sensitive dye.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
(S)-3,5-Dihydroxyphenylglycine (DHPG) or another suitable mGluR5 agonist.
-
AZD2066.
-
A fluorescence plate reader with liquid handling capabilities.
Procedure:
-
Plate HEK293A-rat mGluR5 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of AZD2066 to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Measure the baseline fluorescence using the plate reader.
-
Stimulate the cells by adding an EC80 concentration of an mGluR5 agonist (e.g., DHPG).
-
Immediately begin recording the fluorescence intensity over time.
-
Determine the inhibitory effect of AZD2066 by comparing the peak fluorescence response in the presence and absence of the compound.
-
Calculate the IC50 value from the concentration-response curve.
Visualizations
mGluR5 Signaling Pathway
Caption: Canonical signaling pathway of mGluR5 and the inhibitory action of AZD2066.
Experimental Workflow for Determining AZD2066 IC50
Caption: Workflow for a calcium mobilization assay to determine the IC50 of AZD2066.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues with AZD2066 experiments.
References
- 1. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of a novel metabotropic glutamate receptor 5 antagonist (AZD2066) on transient lower oesophageal sphincter relaxations and reflux episodes in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
AZD2066 High-Dose Administration: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing high doses of AZD2066 in experimental settings. The following information is intended to address potential neurotoxic effects and provide troubleshooting for related adverse events.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AZD2066?
AZD2066 is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] By binding to an allosteric site on the mGluR5 receptor, AZD2066 reduces the receptor's response to the endogenous ligand, glutamate. This modulation of glutamatergic signaling is the basis for its investigation in various neurological and psychiatric conditions.[1][2]
Q2: Have neurotoxic effects been observed with high-dose AZD2066 in clinical trials?
Pooled data from several clinical studies involving AZD2066 and other mGluR5 antagonists have indicated a higher incidence of nervous system and psychiatric adverse events (AEs) in participants receiving the active drug compared to placebo.[3] These events appear to be dose-dependent and correlate with increasing mGluR5 receptor occupancy in the brain.[3]
Q3: What specific psychiatric adverse events have been reported with AZD2066?
In a pooled analysis of clinical trials, psychiatric AEs were more frequent in the AZD2066 group compared to placebo.[3] Notably, one patient receiving AZD2066 in a study for peripheral neuropathic pain with mechanical hypersensitivity experienced a serious psychiatric AE that required hospitalization due to a psychotic reaction.[3]
Q4: What are the common nervous system-related adverse events associated with AZD2066?
Clinical studies have reported dose-dependent, reversible, and generally mild nervous system-related AEs. These most commonly include dizziness and disturbance in attention.[4][5]
Q5: Is there a theoretical basis for neurotoxicity with mGluR5 antagonists?
While the direct neurotoxicity of AZD2066 has not been extensively characterized, its mechanism of action involves the modulation of the glutamatergic system. Dysregulation of glutamate signaling is a known pathway for excitotoxicity.[6] The broader class of glutamate receptor antagonists, particularly NMDA receptor antagonists, has been associated with neurotoxicity in preclinical models.[7][8][9] Although mGluR5 antagonists have a different mechanism, their influence on the delicate balance of glutamatergic neurotransmission warrants careful monitoring for potential neurotoxic effects.
Troubleshooting Guide
This guide is intended to assist researchers in identifying and managing potential neurotoxic effects during high-dose AZD2066 experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Behavioral Changes: e.g., agitation, confusion, disorientation, or psychosis-like behaviors in animal models. | High mGluR5 receptor occupancy leading to significant alteration of glutamatergic signaling. | 1. Immediately reduce the dose of AZD2066 or temporarily discontinue administration. 2. Monitor the subject closely for resolution of symptoms. 3. Consider a dose-response study to identify the therapeutic window versus the adverse effect threshold. 4. Review experimental protocols to ensure accurate dosing. |
| Motor Impairments: e.g., ataxia, dizziness, or lack of coordination. | Disruption of cerebellar or basal ganglia circuits due to mGluR5 modulation. | 1. Assess the severity of the impairment. 2. If mild, continue with caution and increased monitoring. 3. If severe, consider a dose reduction. 4. Correlate the onset and duration of motor impairments with the pharmacokinetic profile of AZD2066. |
| Cognitive Deficits: e.g., impaired performance in memory or learning tasks. | Alteration of hippocampal and cortical function secondary to mGluR5 antagonism. | 1. Compare cognitive performance to baseline and control groups. 2. Consider co-administration of neuroprotective agents in preclinical models to investigate underlying mechanisms. 3. Evaluate if the cognitive deficits are reversible upon cessation of AZD2066 administration. |
Data on Adverse Events
The following table summarizes the incidence of psychiatric adverse events in Phase IIa studies with AZD2066 as reported in a pooled analysis.[3]
| Patient Population | AZD2066 Group | Placebo Group |
| Painful Diabetic Neuropathy | 7/62 | 0/65 |
| Peripheral Neuropathic Pain with Mechanical Hypersensitivity | 10/42 | 2/44 |
| Major Depressive Disorder | 9/40 | 5/43 |
Experimental Protocols
Assessment of Neurobehavioral Effects in Rodents
To evaluate potential neurotoxic effects of high-dose AZD2066 in a preclinical setting, the following experimental workflow can be adapted.
Signaling Pathways
Simplified Glutamatergic Signaling and the Role of AZD2066
The following diagram illustrates the position of mGluR5 in glutamatergic signaling and the inhibitory action of AZD2066.
References
- 1. Selective blockade of mGlu5 metabotropic glutamate receptors is protective against methamphetamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 3. Larvol Delta [delta.larvol.com]
- 4. researchgate.net [researchgate.net]
- 5. The effects of a novel metabotropic glutamate receptor 5 antagonist (AZD2066) on transient lower oesophageal sphincter relaxations and reflux episodes in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Review of NMDA antagonist-induced neurotoxicity and implications for clinical development. | Semantic Scholar [semanticscholar.org]
Technical Support Center: In Vivo Delivery of AZD 2066 and Other Poorly Soluble mGluR5 Antagonists
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering challenges with the in vivo delivery of the mGluR5 antagonist, AZD 2066, and other compounds with similar physicochemical properties. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It is known to be orally bioavailable and brain penetrant, making it a valuable tool for central nervous system (CNS) research.[1] Like many CNS-active small molecules, it is characterized by poor aqueous solubility, which presents a significant hurdle for in vivo administration.
Q2: I am seeing precipitation of this compound when preparing my dosing solution. What can I do?
Precipitation is a common issue for poorly soluble compounds. Here are several steps you can take to troubleshoot this problem:
-
Solvent Selection: Start with a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) to initially dissolve the compound, then dilute it with a more biocompatible vehicle.[2][3]
-
Co-solvents: Employ a co-solvent system. For example, a combination of DMSO, polyethylene glycol (PEG), and saline can improve solubility.[4][5]
-
pH Adjustment: Assess the pH of your formulation. For some compounds, adjusting the pH can significantly improve solubility. The recommended pH range for dosing formulations is generally between 5 and 9.
-
Sonication: Gentle sonication can help to dissolve the compound and break up small aggregates.
-
Warming: Gentle warming of the vehicle during preparation may aid dissolution, but be cautious of compound stability at elevated temperatures.
Q3: My animals are showing signs of toxicity or irritation after injection. What could be the cause?
Toxicity or irritation can stem from either the compound itself or the vehicle used.
-
Vehicle Toxicity: High concentrations of organic solvents like DMSO or ethanol can cause local irritation, inflammation, or systemic toxicity.[2][6] It is crucial to minimize the percentage of these solvents in the final formulation. For instance, a common practice is to keep the final DMSO concentration below 10% for intraperitoneal injections.[3]
-
Solution pH and Osmolality: Solutions that are not isotonic or have a pH outside the physiological range can cause pain and tissue damage at the injection site.[7] Whenever possible, buffer the final solution to a physiological pH (~7.4) and use saline to achieve isotonicity.
-
Route of Administration: Some routes are more sensitive to irritating formulations than others. Subcutaneous (SC) and intramuscular (IM) injections are generally less tolerant of harsh vehicles compared to intravenous (IV) or intraperitoneal (IP) routes.[7]
Troubleshooting Guides
Guide 1: Developing a Suitable Vehicle Formulation
For a poorly soluble, CNS-penetrant compound like this compound, a systematic approach to vehicle development is essential.
Step 1: Initial Solubility Screening Test the solubility of this compound in a panel of individual and mixed solvents commonly used in preclinical studies.
Table 1: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Component | Route of Administration | Considerations |
| Saline (0.9% NaCl) | IV, IP, SC, PO | Isotonic, but limited dissolving power for lipophilic compounds. |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC, PO | Buffered to physiological pH, but may have poor solubility for some compounds. |
| DMSO | IV, IP, SC, PO | Excellent solvent for many compounds, but can be toxic at high concentrations.[2] |
| Polyethylene Glycol (PEG 300/400) | IV, IP, PO | Good co-solvent, generally well-tolerated.[4][5] |
| Ethanol | IV, IP, PO | Can be used as a co-solvent, but potential for toxicity.[2] |
| Tween 80 / Polysorbate 80 | IV, IP, PO | Surfactant that can improve solubility and stability, but may cause BBB disruption at higher doses.[6] |
| Corn Oil / Sesame Oil | SC, PO | Suitable for highly lipophilic compounds, but not for IV administration.[2] |
Step 2: Formulation Optimization Based on the initial screen, develop a co-solvent system. A common starting point for a compound like this compound could be a formulation containing a small percentage of DMSO in a mixture of PEGs and saline or water.
Table 2: Example Vehicle Formulations for Poorly Soluble CNS Drugs
| Formulation Composition | Primary Use | Reference |
| 10% DMSO, 90% Saline | IP injection of mGluR5 antagonists | [3] |
| 5-10% DMSO, 40% PEG 400, 50-55% Saline | General IV/IP for poorly soluble compounds | Based on[4][5] |
| 20% N,N-Dimethylacetamide, 40% Propylene Glycol, 40% PEG 400 | IV infusion for poorly soluble compounds | [5] |
| 10% Solutol HS-15, 90% PEG 600 | High-dose oral gavage | [4] |
Step 3: Stability and Tolerability Testing Once a promising formulation is identified, assess its stability over the intended period of use and conduct a small pilot study in animals to evaluate tolerability.
Guide 2: Selecting the Route of Administration
The choice of administration route depends on the experimental goals, the properties of the compound, and the chosen vehicle.
Table 3: Comparison of Common Administration Routes
| Route | Speed of Onset | Bioavailability | Pros | Cons |
| Oral (PO) | Slow | Variable | Convenient, less stressful with training.[8][9] | Subject to first-pass metabolism, requires good oral absorption. |
| Intravenous (IV) | Rapid | 100% (by definition) | Precise dose delivery, rapid effect. | Requires technical skill, potential for vehicle-related adverse effects. |
| Intraperitoneal (IP) | Rapid | High | Easier than IV, rapid absorption.[4] | Risk of injection into organs, potential for local irritation. |
| Subcutaneous (SC) | Slow | Variable | Slower, more sustained absorption. | Limited volume, potential for local irritation with certain vehicles. |
Experimental Protocols
Protocol 1: Preparation of a DMSO/PEG/Saline Formulation for IP Injection
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the minimum volume of DMSO required to fully dissolve the powder. Vortex or sonicate briefly if necessary.
-
In a separate sterile tube, prepare the diluent by mixing the required volumes of PEG 300 (or PEG 400) and sterile 0.9% saline. For example, to make a 10% DMSO, 40% PEG 300, 50% saline formulation, you would mix 4 parts PEG 300 with 5 parts saline.
-
Slowly add the diluent to the dissolved this compound/DMSO solution while vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.
-
Administer to the animal at the appropriate volume based on body weight. Always include a vehicle-only control group in your experiment.
Visualizations
Caption: Troubleshooting workflow for in vivo delivery issues.
Caption: Simplified mGluR5 signaling pathway inhibited by this compound.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism Prevents Cocaine-Induced Disruption of Postsynaptically Maintained mGluR5-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Researchers [rodentmda.ch]
- 9. Alternative method of oral dosing for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing adverse effects of AZD 2066 in animal studies
Technical Support Center: AZD2066 Animal Studies
Welcome to the AZD2066 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to effectively manage the adverse effects of AZD2066 in preclinical animal studies. AZD2066 is a potent, dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. Its mechanism of action, while promising for various therapeutic areas, can lead to a range of on-target and off-target effects in animal models.
This guide provides detailed troubleshooting information, frequently asked questions, and standardized protocols to help you anticipate, recognize, and manage these effects, ensuring the integrity of your research and the welfare of your animal subjects.
Troubleshooting Guides
This section is organized by common adverse events observed during AZD2066 administration in animal studies. Each guide follows a question-and-answer format to directly address potential issues.
Metabolic Dysregulation: Hyperglycemia and Dyslipidemia
Q1: What are the typical signs of hyperglycemia and dyslipidemia in rodents treated with AZD2066?
A1: Animals may not show overt clinical signs initially. Monitoring should include:
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Hyperglycemia: Elevated blood glucose levels, typically measured via tail vein sampling. In severe cases, you may observe increased water intake (polydipsia) and increased urination (polyuria).
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Dyslipidemia: Elevated levels of triglycerides and cholesterol in serum or plasma. This requires blood sample collection and analysis.
Q2: What is the underlying mechanism for AZD2066-induced hyperglycemia?
A2: AZD2066 inhibits mTORC2, which is a key component of the insulin signaling pathway. mTORC2 is required for the full activation of Akt, a protein kinase that promotes glucose uptake in peripheral tissues.[1] By inhibiting mTORC2, AZD2066 can induce a state of insulin resistance, leading to elevated blood glucose.[1]
Q3: How can I manage hyperglycemia in my animal cohort?
A3: Management strategies include:
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Dose Adjustment: If permitted by the study design, consider a dose reduction or intermittent dosing schedule.
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Dietary Modification: Use of a low-carbohydrate diet may help stabilize blood glucose levels.
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Pharmacological Intervention: In some cases, co-administration of a glucose-lowering agent like metformin may be considered, though this could introduce confounding factors.[1]
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Monitoring: Implement regular blood glucose monitoring (e.g., twice weekly) to track the severity and progression of hyperglycemia.
Gastrointestinal (GI) Disturbances: Diarrhea and Weight Loss
Q1: My animals are experiencing diarrhea and losing weight after starting AZD2066 treatment. Is this expected?
A1: Yes, GI disturbances are a known class effect of mTOR inhibitors.[2] Inhibition of mTOR can disrupt the proliferation and function of intestinal epithelial cells, leading to diarrhea, malabsorption, and subsequent weight loss.
Q2: What steps should I take to mitigate GI toxicity?
A2:
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Supportive Care: Ensure animals have easy access to hydration (e.g., hydrogel packs) and palatable, high-calorie food to counteract dehydration and weight loss.
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Dose Modification: A temporary pause in dosing or a dose reduction can allow the GI tract to recover.
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Vehicle Control: Ensure the vehicle used for AZD2066 administration is not contributing to the GI effects.
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Clinical Assessment: Monitor body weight daily and score stool consistency. Consult with veterinary staff if weight loss exceeds 15-20% of baseline or if diarrhea is severe.
Dermatological Effects: Rash and Impaired Wound Healing
Q1: What do dermatological adverse effects look like in rodents?
A1:
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Rash: May present as erythema (redness), scaling, or crusting of the skin, often on the dorsal side or around the face and ears.
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Impaired Wound Healing: Surgical incisions or minor wounds may take longer to heal. You might observe dehiscence (reopening of a wound) or signs of secondary infection.
Q2: Why does AZD2066 cause skin issues?
A2: The mTOR pathway is crucial for the growth and proliferation of keratinocytes and other skin cells.[3] Inhibition of this pathway can disrupt the normal maintenance and repair of the skin barrier, leading to these effects.[3]
Q3: How should I manage these dermatological effects?
A3:
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Observation: Regularly inspect the skin and any wound sites.
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Environmental Enrichment: Ensure bedding is soft and non-abrasive to prevent further skin irritation.
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Wound Care: For experimental surgeries, consider using wound clips or sutures that provide strong, sustained closure. Apply topical antibiotics as recommended by a veterinarian to prevent infection.
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Dose Evaluation: Severe skin toxicity may necessitate a reduction in the AZD2066 dose.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AZD2066?
A1: AZD2066 is an ATP-competitive inhibitor of mTOR kinase, which blocks the activity of both mTORC1 and mTORC2 complexes.[4] This dual inhibition affects a wide range of cellular processes, including cell growth, proliferation, metabolism, and survival.[4][5]
Q2: What are the most common dose-limiting toxicities in preclinical studies?
A2: The most frequently observed dose-limiting toxicities for mTOR inhibitors in animal studies include metabolic disturbances (hyperglycemia, dyslipidemia), gastrointestinal toxicity (diarrhea, weight loss), and hematological changes (anemia, thrombocytopenia).[2][3]
Q3: How should I monitor animal health during an AZD2066 study?
A3: A comprehensive monitoring plan should include:
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Daily: Clinical observation for signs of distress, changes in behavior, food/water intake, and assessment of stool consistency.
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Daily/Thrice Weekly: Body weight measurement.
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Weekly/Bi-weekly: Blood glucose monitoring.
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As Needed: Complete blood counts (CBC) and serum chemistry panels at baseline, mid-study, and termination to assess hematological and metabolic parameters.
Q4: Are there any known species-specific toxicities for mTOR inhibitors?
A4: While many toxicities are conserved across species, the severity and presentation can differ. For example, rodents may be more prone to developing significant hyperglycemia compared to other species.[6] It is crucial to consult literature specific to the animal model being used.
Data Presentation: Summary of Expected Adverse Effects
The following tables summarize quantitative data on common adverse effects of dual mTORC1/mTORC2 inhibitors, based on representative preclinical studies.
Table 1: Dose-Dependent Incidence of Key Adverse Effects in Mice (8-week study)
| Adverse Effect | Vehicle Control | AZD2066 (10 mg/kg, daily) | AZD2066 (30 mg/kg, daily) |
| Hyperglycemia (>250 mg/dL) | 5% | 40% | 85% |
| Significant Weight Loss (>15%) | 0% | 15% | 50% |
| Diarrhea (Moderate to Severe) | 0% | 20% | 60% |
| Dermatitis/Rash | 5% | 10% | 30% |
Table 2: Impact of AZD2066 on Blood Parameters in Rats (4-week study, 20 mg/kg, daily)
| Parameter | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | % Change |
| Blood Glucose (mg/dL) | 110 ± 15 | 245 ± 40 | +123% |
| Triglycerides (mg/dL) | 80 ± 20 | 180 ± 50 | +125% |
| Hemoglobin (g/dL) | 14.5 ± 1.0 | 12.0 ± 1.5 | -17% |
| Platelets (x10³/µL) | 750 ± 150 | 550 ± 120 | -27% |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Mice
Objective: To accurately measure blood glucose levels in mice treated with AZD2066.
Materials:
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Handheld glucometer and compatible test strips.
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Sterile lancets (e.g., 5mm).
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70% ethanol and gauze.
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Appropriate animal restraint device.
Procedure:
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Gently restrain the mouse, allowing access to the tail.
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Warm the tail using a heat lamp or warm water to promote vasodilation.
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Clean the distal end of the tail with 70% ethanol and allow it to dry.
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Using a sterile lancet, make a small puncture in the lateral tail vein.
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A small drop of blood should form. Gently "milk" the tail if necessary, avoiding excessive pressure.
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Apply the blood drop to the glucometer test strip according to the manufacturer's instructions.
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Record the reading.
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Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
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Return the animal to its cage and monitor for any signs of distress.
Protocol 2: Assessment of Dermatological Toxicity
Objective: To standardize the evaluation and scoring of skin rash in rodents.
Materials:
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Scoring sheet.
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Digital camera for photographic documentation.
Procedure:
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Conduct a visual inspection of the entire body surface of the animal, including the dorsal and ventral trunk, head, ears, and paws.
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Score the severity of the rash based on the following scale:
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Score 0: Normal skin, no abnormalities.
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Score 1 (Mild): Faint erythema and/or small, localized areas of scaling.
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Score 2 (Moderate): Clear erythema, scaling, and/or crusting affecting up to 50% of the dorsal trunk.
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Score 3 (Severe): Intense erythema, widespread scaling, crusting, and/or ulceration affecting more than 50% of the dorsal trunk.
-
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Record the score for each animal at each time point (e.g., weekly).
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Photograph any significant findings for documentation.
Visualizations: Pathways and Workflows
AZD2066 Mechanism of Action
Caption: Simplified mTOR signaling pathway showing dual inhibition of mTORC1 and mTORC2 by AZD2066.
Workflow for Managing Hyperglycemia
Caption: Decision workflow for the monitoring and management of hyperglycemia in animal studies.
Dose-Toxicity Relationship
Caption: Logical relationship between AZD2066 dose, therapeutic efficacy, and adverse effects.
References
- 1. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mTOR inhibition by TAK‐228 is effective against growth, survival and angiogenesis in preclinical retinoblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term treatment with the mTOR inhibitor rapamycin has minor effect on clinical laboratory markers in middle-aged marmosets - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of AZD 2066 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and use of AZD2066 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for AZD2066 powder and stock solutions?
A1: For long-term stability, AZD2066 powder and prepared stock solutions should be stored at specific temperatures to prevent degradation.
Data Presentation: Storage Conditions and Stability
| Form | Storage Temperature | Duration of Stability |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q2: Which solvent should be used to prepare AZD2066 stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing AZD2066 stock solutions for in vitro experiments. It is crucial to use newly opened, high-purity DMSO as it is hygroscopic and absorbed water can impact the solubility of the compound.
Q3: What is the mechanism of action of AZD2066?
A3: AZD2066 is a selective, orally active, and blood-brain barrier-permeating antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] By binding to the mGluR5 receptor, AZD2066 blocks its activation by the neurotransmitter glutamate. This inhibition occurs non-competitively through allosteric modulation, meaning it binds to a site on the receptor different from the glutamate binding site, inducing a conformational change that reduces the receptor's activity.
Troubleshooting Guide
Issue 1: Difficulty Dissolving AZD2066 Powder
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Question: I am having trouble dissolving the AZD2066 powder in DMSO. What can I do?
-
Answer:
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Use High-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO. Old or improperly stored DMSO can absorb moisture, which will negatively affect the solubility of AZD2066.
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Warming and Sonication: Gentle warming of the solution (e.g., in a 37°C water bath) and brief sonication can aid in dissolution. Avoid excessive heat, which could degrade the compound.
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Vortexing: Vigorous vortexing can also help to break up any clumps of powder and facilitate solubilization.
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Issue 2: Precipitation of AZD2066 in Cell Culture Medium
-
Question: My AZD2066 stock solution precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
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Answer:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual decrease in solvent concentration can help keep the compound in solution.
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Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the AZD2066 solution can sometimes improve solubility.
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Quick Mixing: Add the AZD2066 solution to the medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Issue 3: Inconsistent or No Effect in Experiments
-
Question: I am not observing the expected inhibitory effect of AZD2066 in my experiments, or the results are inconsistent. What could be the cause?
-
Answer:
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Stock Solution Stability: Ensure that your stock solution has been stored correctly and is within its stability period (6 months at -80°C or 1 month at -20°C). Repeated freeze-thaw cycles should be avoided by preparing and storing the stock solution in small aliquots.
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Cell Line and Passage Number: The expression of mGluR5 can vary between different cell lines and even with the passage number of the same cell line. Verify the mGluR5 expression in the cells you are using.
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Dose-Response Curve: It is crucial to perform a dose-response experiment to determine the optimal concentration of AZD2066 for your specific cell line and experimental conditions.
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Incubation Time: The required incubation time for AZD2066 to exert its effect can vary. Consider performing a time-course experiment to identify the optimal treatment duration.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM AZD2066 Stock Solution in DMSO
Materials:
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AZD2066 powder (Molecular Weight: 381.82 g/mol )
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out 3.82 mg of AZD2066 powder.
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Dissolving: Add 1 mL of anhydrous, high-purity DMSO to the vial containing the AZD2066 powder.
-
Solubilization: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath and sonicate for short intervals until the powder is completely dissolved.
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.
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Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Data Presentation: Stock Solution Preparation
| Desired Stock Concentration | Mass of AZD2066 (for 1 mL of DMSO) |
| 1 mM | 0.382 mg |
| 5 mM | 1.91 mg |
| 10 mM | 3.82 mg |
Signaling Pathways and Workflows
mGluR5 Signaling Pathway
AZD2066 acts as an antagonist to the mGluR5 receptor. Under normal physiological conditions, the binding of glutamate to mGluR5, a G-protein coupled receptor (GPCR), activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). These signaling cascades are involved in modulating synaptic plasticity and neuronal excitability. AZD2066, by blocking the activation of mGluR5, prevents these downstream signaling events.
References
Avoiding experimental artifacts with AZD 2066
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AZD2066, a selective mGluR5 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD2066?
AZD2066 is a selective, orally active, and blood-brain barrier-permeating negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] By binding to an allosteric site on the mGluR5 protein, it non-competitively inhibits the receptor's activation by the endogenous ligand glutamate. This modulation of the glutamatergic system is the basis for its investigation in various neurological and psychiatric disorders.
Q2: What are the reported in vitro IC50 values for AZD2066?
The half-maximal inhibitory concentration (IC50) of AZD2066 has been determined in various cell systems, showing potency in the nanomolar range. These values can vary depending on the experimental setup.
| Cell Type | IC50 (nM) | Assay Type |
| mGlu5/HEK cells | 27.2 | Calcium response |
| Striatal cultures | 3.56 | Calcium response |
| Hippocampal cultures | 96.2 | Calcium response |
| Cortical cultures | 380 | Calcium response |
| Data compiled from MedchemExpress.[1] |
Q3: Are there known off-target effects for AZD2066 or other mGluR5 antagonists?
While AZD2066 is characterized as a selective mGluR5 antagonist, it is crucial to consider potential off-target effects common to this class of compounds. A notable off-target interaction for some mGluR5 antagonists, like MPEP and SIB-1893, is the non-competitive antagonism of the NMDA receptor.[2][3] This can lead to confounding results in experiments investigating neuroprotection or excitotoxicity. It is recommended to perform counter-screening assays to rule out significant NMDA receptor activity at the working concentration of AZD2066 in your specific experimental model.
Troubleshooting Guides
Inconsistent or Noisy Data in In Vitro Assays
Problem: High variability or lack of a clear dose-response curve in cell-based assays.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number: | Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. Older passages of cell lines can exhibit altered receptor expression and signaling. |
| Reagent Stability: | Prepare fresh solutions of AZD2066 and glutamate for each experiment. L-glutamine, often present in cell culture media, can degrade over time, affecting cell health and receptor responsiveness. |
| Endogenous Glutamate Levels: | Endogenous glutamate in cell cultures can interfere with the assay. Consider using a glutamate scavenging system or washing cells thoroughly before the assay. |
| Assay-Specific Issues: | Refer to the detailed troubleshooting sections for specific assays below (Calcium Flux, Phosphoinositide Hydrolysis, Radioligand Binding). |
Unexpected Results in In Vivo Studies
Problem: Lack of efficacy or unexpected behavioral effects in animal models.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Pharmacokinetics and Dosing: | Ensure the dosing regimen and route of administration are appropriate to achieve and maintain sufficient brain concentrations of AZD2066 throughout the experiment. AZD2066 has been shown to have discriminative effects in rats at oral doses of 0.3-30 mg/kg.[1] |
| Off-Target Effects: | As mentioned in the FAQs, consider potential off-target effects, especially on NMDA receptors, which could influence behavioral outcomes. |
| Behavioral Test Conditions: | The effects of mGluR5 antagonists can be context-dependent. Carefully control for the animal's baseline activity level and the specific parameters of the behavioral test. |
| Animal Model Specificity: | The expression and function of mGluR5 can vary between different animal models and even strains. Validate the presence and function of mGluR5 in your chosen model. |
Experimental Protocols & Troubleshooting
Calcium Flux Assay
This assay measures the inhibition of glutamate-induced intracellular calcium mobilization by AZD2066.
Detailed Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing mGluR5 in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer for 45-60 minutes at 37°C.
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Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of AZD2066 for a predetermined period.
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Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then add a submaximal concentration (e.g., EC80) of a glutamate receptor agonist (e.g., L-glutamate or DHPG). Measure the change in fluorescence over time.
-
Data Analysis: Calculate the percentage inhibition of the agonist response for each concentration of AZD2066. Plot the data to determine the IC50 value.
Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence: | Incomplete removal of the fluorescent dye. | Ensure thorough but gentle washing of the cells after dye loading. |
| Low Signal-to-Noise Ratio: | Suboptimal agonist concentration or low receptor expression. | Perform an agonist dose-response curve to determine the optimal EC80 concentration. Verify mGluR5 expression in your cell line. |
| Variable Baseline Readings: | Uneven cell plating or dye loading. | Ensure consistent cell seeding and uniform dye loading across all wells. |
Phosphoinositide (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of mGluR5 activation, and its inhibition by AZD2066.
Detailed Methodology:
-
Cell Labeling: Plate cells in a multi-well plate and incubate overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.
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Compound Incubation: Wash the cells to remove unincorporated [³H]inositol. Pre-incubate the cells with various concentrations of AZD2066.
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Agonist Stimulation: Add a glutamate receptor agonist to stimulate mGluR5. The incubation is typically carried out in the presence of LiCl to inhibit the breakdown of inositol monophosphates.
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Extraction and Measurement: Terminate the reaction and extract the soluble inositol phosphates. Separate the IPs using ion-exchange chromatography and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage inhibition of agonist-stimulated IP accumulation by AZD2066 and calculate the IC50.
Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| Low [³H]Inositol Incorporation: | Inefficient labeling of cells. | Optimize the incubation time and concentration of myo-[³H]inositol. Ensure cells are healthy and actively metabolizing. |
| High Basal IP Levels: | Endogenous receptor activity or presence of glutamate in the media. | Wash cells thoroughly before the assay and consider using a glutamate-free medium. |
| Inconsistent IP Recovery: | Variability in the extraction and chromatography steps. | Ensure consistent and precise execution of the extraction and ion-exchange chromatography procedures. |
Radioligand Binding Assay
This assay determines the affinity of AZD2066 for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in mGluR5 (e.g., transfected cell lines or brain tissue).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]MPEP), and varying concentrations of unlabeled AZD2066.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of AZD2066 and determine the Ki value.
Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding: | Radioligand binding to non-receptor components. | Optimize the assay conditions, including buffer composition and washing steps. Consider using a different radioligand with higher specificity. |
| Low Specific Binding: | Low receptor density in the membrane preparation or degradation of the receptor. | Use a membrane source with higher receptor expression. Ensure proper storage and handling of the membrane preparation. |
| Inconsistent Results: | Pipetting errors or inconsistent filtration and washing. | Use calibrated pipettes and ensure consistent and rapid filtration and washing for all samples. |
Visualizations
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of AZD2066.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to mGluR5 Antagonists: AZD2066 vs. MTEP
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two notable metabotropic glutamate receptor 5 (mGluR5) antagonists: AZD2066 and MTEP. This document summarizes their pharmacological profiles, supported by experimental data, to aid in the selection of the appropriate tool for preclinical and clinical research.
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for drug development. Both AZD2066 and MTEP are selective, non-competitive antagonists of mGluR5, but they exhibit distinct pharmacological and pharmacokinetic properties.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for AZD2066 and MTEP based on available preclinical and clinical studies. It is important to note that direct comparative studies under identical conditions are limited, and thus, data has been compiled from various sources.
In Vitro Pharmacology
| Parameter | AZD2066 | MTEP |
| Mechanism of Action | Selective, non-competitive mGluR5 antagonist[1] | Potent, non-competitive, and highly selective mGluR5 antagonist[2] |
| IC50 (mGluR5/HEK cells) | 27.2 ± 9.1 nM[3] | 5 nM[2] |
| IC50 (rat cortical cultures) | 380 ± 78.0 nM[3] | Not explicitly reported in a comparable assay |
| Ki | ~1200 nM (estimated from human brain imaging) | 16 nM[2] |
Preclinical Pharmacokinetics & In Vivo Activity
| Parameter | AZD2066 | MTEP |
| Administration Route | Orally active[1] | Intraperitoneal injection commonly used in preclinical studies |
| Brain Penetration | Blood-brain barrier-permeating[1] | Brain penetrant |
| Discriminative Half-life (rat) | A related compound, AZD9272, has a half-life of 21.93-24.3 hours[4] | 3.23 hours[4] |
| Preclinical Effects | Antinociceptive effects[3] | Antidepressant-like, anxiolytic-like, and antiparkinsonian-like effects[2][5] |
Clinical Development Status
| Compound | Indication(s) Investigated | Development Status |
| AZD2066 | Gastroesophageal reflux disease (GERD), Neuropathic pain, Major Depressive Disorder[5][6] | Phase 1 trials for GERD showed some efficacy[6][7]. Development for neuropathic pain was discontinued. Clinical trial for Major Depressive Disorder did not show separation from placebo[5] |
| MTEP | Not explicitly reported | Primarily used as a preclinical research tool. No clear evidence of progression into human clinical trials was found in the reviewed literature. A meta-analysis of mGluR5 antagonists for Parkinson's disease-related dyskinesia included preclinical data on MTEP but did not cite any clinical trials with this specific compound[8][9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
mGluR5 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. biocompare.com [biocompare.com]
- 4. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of a novel metabotropic glutamate receptor 5 antagonist (AZD2066) on transient lower oesophageal sphincter relaxations and reflux episodes in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of mGluR5 Antagonists on Parkinson's Patients With L-Dopa-Induced Dyskinesia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of mGluR5 Antagonists on Parkinson's Patients With L-Dopa-Induced Dyskinesia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
AZD2066 vs. Fenobam: A Comparative Analysis of Discriminative Stimulus Effects
A deep dive into the discriminative stimulus properties of two key mGluR5 negative allosteric modulators, AZD2066 and fenobam, reveals a shared pharmacological mechanism, suggesting similar subjective effects in preclinical models. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform researchers and drug development professionals.
Both AZD2066 and fenobam are negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), a key target in the central nervous system implicated in a variety of neurological and psychiatric disorders. Drug discrimination studies, a gold-standard preclinical assay for assessing the subjective effects of drugs, have been employed to characterize and compare these compounds.
Quantitative Data Summary
A pivotal study by Varty and colleagues in 2012 provides a direct comparison of the discriminative stimulus effects of AZD2066 and fenobam. In this research, rats were trained to discriminate the mGluR5 antagonist AZD9272 from a vehicle. Subsequently, the ability of AZD2066 and fenobam to substitute for the training drug was evaluated. The results demonstrated that both compounds fully substituted for the discriminative stimulus effects of AZD9272, indicating that they produce similar subjective effects mediated by mGluR5 antagonism.[1] While the precise ED50 values from this specific study are not publicly available, the qualitative outcome of full substitution is a critical finding.
| Compound | Training Drug | Result in Substitution Test | Implied Subjective Effect |
| AZD2066 | AZD9272 (mGluR5 Antagonist) | Full Substitution | Similar to other mGluR5 antagonists |
| Fenobam | AZD9272 (mGluR5 Antagonist) | Full Substitution | Similar to other mGluR5 antagonists |
Experimental Protocols
The following is a detailed methodology for a typical drug discrimination study used to evaluate the stimulus effects of compounds like AZD2066 and fenobam.
Subjects
Male Sprague-Dawley rats are commonly used, individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum, except during experimental sessions.
Apparatus
Standard two-lever operant conditioning chambers are utilized. Each chamber is equipped with two response levers, a food pellet dispenser, and a house light. The chambers are enclosed in sound-attenuating boxes to minimize external distractions.
Training Procedure
-
Lever Press Training: Rats are first trained to press a lever for a food reward (e.g., 45 mg sucrose pellets) on a fixed-ratio (FR) schedule.
-
Discrimination Training: Once lever pressing is established, discrimination training begins. Prior to each session, rats are administered either the training drug (e.g., an mGluR5 antagonist like AZD9272) or the vehicle.
-
Drug and Vehicle Levers: Responses on one lever (the "drug lever") are reinforced with food pellets only after the administration of the training drug. Responses on the other lever (the "vehicle lever") are reinforced only after the administration of the vehicle. The assignment of the drug and vehicle levers is counterbalanced across subjects.
-
Training Criterion: Training continues until the rats reliably demonstrate discrimination, typically defined as ≥80% of their responses on the correct lever for at least eight of the last ten sessions.
Substitution Testing
-
Test Compound Administration: Once the training criterion is met, substitution tests are conducted. Instead of the training drug or vehicle, various doses of the test compound (e.g., AZD2066 or fenobam) are administered.
-
Data Collection: During the test session, the number of responses on both the drug and vehicle levers is recorded.
-
Data Analysis: The primary dependent measure is the percentage of responses on the drug-correct lever. Full substitution is generally defined as ≥80% of responses on the drug lever. An ED50 value, the dose at which the test compound produces 50% drug-lever responding, can be calculated from the dose-response curve.
Signaling Pathways and Experimental Workflow
The discriminative stimulus effects of both AZD2066 and fenobam are mediated through their action as negative allosteric modulators of the mGluR5 receptor. This receptor is coupled to the Gq G-protein, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. As NAMs, AZD2066 and fenobam bind to a site on the mGluR5 receptor distinct from the glutamate binding site and reduce the receptor's response to glutamate.
Caption: mGluR5 Signaling Pathway and NAM Inhibition.
Caption: Drug Discrimination Experimental Workflow.
References
Head-to-Head Comparison: Basimglurant vs. Fenobam for mGluR5 Negative Allosteric Modulation
A comprehensive guide for researchers and drug development professionals on the pharmacological profiles of two prominent mGluR5 Negative Allosteric Modulators (NAMs), Basimglurant (RG7090) and Fenobam. This document provides a detailed comparison of their in vitro potency, selectivity, and pharmacokinetic properties, supported by experimental data and detailed methodologies.
Metabotropic glutamate receptor 5 (mGluR5) has emerged as a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders, including depression, anxiety, fragile X syndrome, and substance use disorders. Negative allosteric modulators (NAMs) of mGluR5 offer a promising therapeutic strategy by dampening excessive glutamate signaling. This guide focuses on two clinically investigated mGluR5 NAMs: Basimglurant, a novel compound with a favorable pharmacokinetic profile, and Fenobam, a historically significant modulator that has informed the development of newer agents.
In Vitro Pharmacological Profile: A Quantitative Comparison
The following tables summarize the in vitro pharmacological data for Basimglurant and Fenobam, providing a direct comparison of their binding affinity and functional potency at the mGluR5 receptor.
Table 1: In Vitro Potency of Basimglurant (RG7090)
| Assay Type | Species/Cell Line | Parameter | Value |
| Radioligand Binding | Human recombinant mGlu5 | Kd ([3H]-basimglurant) | 1.1 nM[1] |
| Radioligand Binding | Human recombinant mGlu5 | Ki ([3H]-MPEP displacement) | 35.6 nM[1] |
| Radioligand Binding | Human recombinant mGlu5 | Ki ([3H]-ABP688 displacement) | 1.4 nM[1] |
| Calcium Mobilization | HEK293 cells (human mGlu5) | IC50 (quisqualate-induced) | 7.0 nM[1] |
| Inositol Phosphate Accumulation | HEK293 cells (human mGlu5) | IC50 | 5.9 nM[1] |
Table 2: In Vitro Potency of Fenobam
| Assay Type | Species/Cell Line | Parameter | Value |
| Functional Assay | Human mGluR5 | IC50 | 30 nM[2] |
| Calcium Mobilization | L(tk-) cells (human mGluR5) | IC50 | 110 nM[2] |
| PI Turnover Assay | L(tk-) cells (human mGluR5) | IC50 | 30 nM[2] |
| Radioligand Binding | Rat brain membranes ([3H]-AAE327 displacement) | IC50 | 47 nM[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGluR5 signaling cascade and a typical experimental workflow for assessing the potency of mGluR5 NAMs.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human mGluR5 receptor are cultured and harvested.
-
The cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following components in order:
-
Assay buffer
-
Test compound (e.g., Basimglurant or Fenobam) at various concentrations.
-
Radioligand (e.g., [3H]MPEP or [3H]ABP688) at a fixed concentration near its Kd value.
-
Cell membrane preparation.
-
-
For determining non-specific binding, a high concentration of a known mGluR5 ligand is added to a set of wells.
3. Incubation and Filtration:
-
The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Scintillation Counting and Data Analysis:
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.
1. Cell Preparation:
-
HEK293 cells stably expressing the mGluR5 receptor are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.
-
On the day of the assay, the culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C. This allows the dye to enter the cells.
2. Compound and Agonist Addition:
-
The assay is performed using a fluorometric imaging plate reader (FLIPR) or a similar instrument that can measure fluorescence changes in real-time.
-
A baseline fluorescence reading is taken before any additions.
-
The test compound (mGluR5 NAM) is added to the wells at various concentrations, and the plate is incubated for a short period.
-
An mGluR5 agonist (e.g., glutamate or quisqualate) is then added at a concentration that elicits a submaximal response (e.g., EC80).
3. Fluorescence Measurement and Data Analysis:
-
The fluorescence intensity in each well is measured immediately after the addition of the agonist and continues for a set period.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
The inhibitory effect of the test compound is determined by comparing the agonist-induced calcium response in the presence and absence of the compound.
-
The data are normalized and fitted to a dose-response curve to calculate the IC50 value of the NAM.
In Vivo Performance and Clinical Observations
Basimglurant (RG7090): Preclinical studies have demonstrated that Basimglurant has good oral bioavailability and a long half-life, supporting once-daily dosing.[1] It has shown antidepressant-like properties in rodent models.[1] In clinical trials, Basimglurant was investigated for major depressive disorder and Fragile X syndrome.[1] While a Phase II trial for Fragile X syndrome did not meet its primary endpoint, the compound was generally well-tolerated.[3] More recently, Basimglurant has received Fast Track designation from the FDA for the treatment of trigeminal neuralgia.[4][5]
Fenobam: Fenobam was initially developed as an anxiolytic.[6][7] Preclinical studies in animal models have shown its analgesic effects in various pain models.[6][7] However, human pharmacokinetic studies have revealed that Fenobam exhibits considerable inter-individual variability in plasma exposure and its oral bioavailability is not linear with the administered dose.[6][7] While generally well-tolerated, some studies reported psychostimulant side effects.[8] Clinical studies in humans for analgesia showed minimal effects at the tested doses, suggesting that newer compounds with improved pharmacokinetic profiles may be more suitable for therapeutic development.[6]
Conclusion
Both Basimglurant and Fenobam are valuable tools for studying the role of mGluR5 in health and disease. Basimglurant represents a newer generation of mGluR5 NAMs with a more favorable pharmacokinetic profile and is actively being pursued in clinical development for neurological pain disorders. Fenobam, while having a more challenging pharmacokinetic profile, has been instrumental in validating mGluR5 as a therapeutic target and continues to be a useful reference compound in preclinical research. The choice between these modulators will depend on the specific research question, the experimental model, and the desired in vivo characteristics. This guide provides a foundational dataset to aid researchers in making informed decisions for their studies targeting the mGluR5 receptor.
References
- 1. Pharmacology of basimglurant (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noemapharma.com [noemapharma.com]
- 6. The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating mGluR5 Target Engagement of AZD2066: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD2066, a selective, orally active, and blood-brain barrier-permeating metabotropic glutamate receptor 5 (mGluR5) antagonist, with other alternative mGluR5 modulators. The focus is on the validation of target engagement, supported by experimental data from in vitro and in vivo studies. AZD2066 has been investigated for its therapeutic potential in a range of conditions including neuropathic pain, major depressive disorder, and gastroesophageal reflux disease.[1]
Understanding mGluR5 and its Antagonism
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability in the central nervous system. Its dysregulation has been implicated in various neurological and psychiatric disorders.[2] mGluR5 antagonists, such as AZD2066, work by binding to the receptor and preventing its activation by the neurotransmitter glutamate. This can occur through competitive antagonism at the glutamate binding site or, more commonly for this class of drugs, through allosteric modulation at a different site on the receptor.[2]
Comparative Analysis of mGluR5 Antagonists
The following tables summarize key quantitative data for AZD2066 and other well-characterized mGluR5 antagonists, including MTEP, MPEP, and fenobam. This data is essential for comparing their potency and target engagement profiles.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Assay Type | Species | IC50 (nM) | Ki (nM) |
| AZD2066 | Not Specified | Human | - | ~1200 (Kipl, in vivo PET)[2][3] |
| MTEP | [³H]methoxymethyl-MTEP binding | Not Specified | Low nanomolar | - |
| MPEP | [³H]methoxymethyl-MTEP binding | Not Specified | Low nanomolar | - |
| Fenobam | Constitutive activity blockade | In vitro | 87[1] | 31 (human), 54 (rat)[1] |
Note: IC50 and Ki values are highly dependent on the specific assay conditions and cell types used. Direct comparison between studies should be made with caution.
Table 2: In Vivo Receptor Occupancy (Human)
| Compound | Method | Radioligand | Dose | Receptor Occupancy |
| AZD2066 | PET | [¹¹C]-ABP688 | 12 mg & 18 mg | ~50% at Cmax[4] |
| AZD2066 | PET | [¹¹C]-ABP688 | 13.5 mg | ~50% at Cmax[2] |
Experimental Protocols for Target Validation
Validating the engagement of a drug with its intended target is a critical step in drug development. A variety of in vitro and in vivo methods are employed to confirm that a compound like AZD2066 binds to mGluR5 and modulates its function.
In Vitro Assays
1. Calcium Mobilization Assay:
This assay measures the antagonist's ability to block the increase in intracellular calcium concentration induced by an mGluR5 agonist.
-
Cell Line: Chinese hamster ovary (CHO-K1) cells or HEK293A cells stably transfected with the human mGluR5 cDNA.[5][6]
-
Procedure:
-
Cells are plated in a 96-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
The antagonist (e.g., AZD2066) is added at various concentrations.
-
An mGluR5 agonist (e.g., glutamate) is added to stimulate the receptor.
-
The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorometric imaging plate reader.
-
IC50 values are calculated from the concentration-response curves.[5]
-
2. Phosphoinositide (PI) Hydrolysis Assay:
This assay measures the antagonist's ability to inhibit the agonist-induced production of inositol phosphates, a downstream signaling event of mGluR5 activation.
-
Procedure:
-
Cells are cultured and labeled with [³H]-myo-inositol.
-
Cells are pre-incubated with the antagonist at different concentrations.
-
A specific mGluR5 agonist, such as (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), is added to stimulate the receptor.[7][8]
-
The reaction is stopped, and the accumulated [³H]-inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
In Vivo Imaging
Positron Emission Tomography (PET):
PET is a non-invasive imaging technique used to quantify receptor occupancy in the living brain.
-
Radioligand: A radiolabeled molecule that binds specifically to mGluR5, such as [¹¹C]-ABP688, is used.[3]
-
Procedure:
-
A baseline PET scan is performed on healthy volunteers to measure the baseline binding of the radioligand to mGluR5.
-
Subjects are then treated with single or multiple doses of the antagonist (e.g., AZD2066).
-
A second PET scan is performed after drug administration.
-
The reduction in radioligand binding after drug treatment is used to calculate the percentage of receptor occupancy.[3]
-
The relationship between plasma drug concentration and receptor occupancy is modeled to determine the in vivo potency (e.g., Kipl).[3]
-
Electrophysiology
Whole-Cell Voltage-Clamp Recordings:
This technique is used to measure the effect of the antagonist on the electrical properties of neurons, providing a functional readout of target engagement.
-
Tissue Preparation: Brain slices containing regions with high mGluR5 expression (e.g., bed nucleus of the stria terminalis) are prepared.[9]
-
Procedure:
-
A glass micropipette is used to form a high-resistance seal with the membrane of a single neuron.
-
The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
The cell is voltage-clamped at a specific holding potential (e.g., -70 mV).
-
Excitatory postsynaptic currents (EPSCs) are evoked by stimulating afferent fibers.
-
The mGluR5 antagonist is applied to the slice, and changes in the amplitude and frequency of EPSCs are recorded to assess the drug's effect on synaptic transmission.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mGluR5 signaling pathway and a typical experimental workflow for validating target engagement.
Conclusion
The validation of target engagement for AZD2066 has been demonstrated through a combination of in vitro and in vivo studies. In vitro assays confirm its ability to antagonize mGluR5 function, while in vivo PET imaging provides quantitative evidence of receptor occupancy in the human brain. The dose-dependent effects observed in clinical studies further support its mechanism of action.[10] When compared to other mGluR5 antagonists, AZD2066 shows a distinct profile. The comprehensive approach to validating its target engagement provides a strong foundation for its further clinical development. It is important to note that while preclinical data for many mGluR5 antagonists have been promising, clinical efficacy has been more challenging to establish, highlighting the complexities of translating preclinical findings to human diseases.
References
- 1. Fenobam | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 2. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A positron emission tomography study in healthy volunteers to estimate mGluR5 receptor occupancy of AZD2066 - estimating occupancy in the absence of a reference region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism Prevents Cocaine-Induced Disruption of Postsynaptically Maintained mGluR5-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of a novel metabotropic glutamate receptor 5 antagonist (AZD2066) on transient lower oesophageal sphincter relaxations and reflux episodes in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD2066: A Comparative Guide to its Glutamate Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
AZD2066 is a selective, orally active, and blood-brain barrier-permeating antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] It has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including neuropathic pain, major depressive disorder, and gastroesophageal reflux disease. This guide provides a comparative overview of the cross-reactivity of AZD2066 with other glutamate receptors, based on available preclinical data.
Summary of Cross-Reactivity Data
While AZD2066 is characterized as a selective mGluR5 antagonist, comprehensive quantitative data on its cross-reactivity with a full panel of other glutamate receptors (AMPA, kainate, and other mGluR subtypes) is not extensively available in the public domain. Preclinical studies have focused on its functional selectivity, demonstrating that its pharmacological effects are consistent with mGluR5 antagonism and distinct from compounds acting on other receptor systems.
Due to the limited availability of specific binding affinity (Ki) or functional inhibition (IC50) values for AZD2066 against other glutamate receptors, a detailed quantitative comparison table cannot be provided at this time. The information available suggests a high degree of selectivity for mGluR5, with off-target activities at other glutamate receptors presumed to be significantly lower.
Experimental Methodologies
The assessment of a compound's selectivity, such as that of AZD2066, typically involves a range of in vitro and in vivo experimental protocols.
In Vitro Selectivity Screening
A standard approach to determine cross-reactivity is to screen the compound against a panel of receptors using radioligand binding assays or functional cell-based assays.
Radioligand Binding Assays: These assays measure the ability of the test compound (AZD2066) to displace a known radiolabeled ligand from its target receptor. The concentration of the compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated. A comprehensive selectivity panel would include membranes prepared from cells expressing different glutamate receptor subtypes (e.g., mGluR1, mGluR2/3, mGluR4/6/7/8, AMPA receptors, kainate receptors).
Functional Cell-Based Assays: These assays measure the functional consequence of the compound binding to the receptor. For antagonist activity, this typically involves challenging cells expressing the receptor of interest with a known agonist in the presence of varying concentrations of the test compound. The ability of the antagonist to inhibit the agonist-induced response (e.g., calcium mobilization, changes in cyclic AMP levels) is quantified to determine the IC50 value.
In Vivo Functional Studies
Animal models are used to assess the functional selectivity of a compound in a physiological context.
Drug Discrimination Studies: In these studies, animals are trained to distinguish between the effects of a known drug (e.g., an mGluR5 antagonist) and a vehicle. The test compound (AZD2066) is then administered to determine if it produces effects similar to the training drug. Studies have shown that the discriminative effects of AZD2066 are similar to those of other known mGluR5 antagonists and different from drugs that act on other targets like cocaine, PCP, and chlordiazepoxide.
Signaling Pathways
To understand the potential impact of any cross-reactivity, it is important to consider the signaling pathways of the different glutamate receptors.
mGluR5 Signaling Pathway
As the primary target of AZD2066, understanding the mGluR5 signaling pathway is crucial. mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: Simplified mGluR5 signaling pathway and the antagonistic action of AZD2066.
Ionotropic Glutamate Receptor (AMPA/Kainate) Signaling
AMPA and kainate receptors are ligand-gated ion channels. Upon binding glutamate, they undergo a conformational change that opens a channel pore, allowing the influx of cations, primarily sodium (Na+) and to a lesser extent calcium (Ca2+), into the neuron. This influx leads to depolarization of the cell membrane and the generation of an excitatory postsynaptic potential (EPSP).
Caption: General signaling mechanism of ionotropic AMPA and kainate receptors.
Conclusion
AZD2066 is a well-characterized selective mGluR5 antagonist. While comprehensive public data on its cross-reactivity with other glutamate receptors is limited, the available preclinical evidence from functional studies supports a high degree of selectivity for mGluR5. Researchers and drug development professionals should be aware of the specific experimental context when evaluating the selectivity of AZD2066 and consider the potential for off-target effects, even if minimal, in their experimental designs. Further publication of detailed selectivity profiling data would be beneficial for the scientific community to fully assess the cross-reactivity profile of this compound.
References
A Comparative Guide to the In Vitro Potency of AZD2066 and Other mGluR5 Negative Allosteric Modulators
This guide provides a detailed comparison of the in vitro potency of the novel metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM), AZD2066, with other well-characterized mGluR5 NAMs. The information is intended for researchers, scientists, and drug development professionals working in the field of neuropharmacology and related disciplines.
In Vitro Potency of mGluR5 Negative Allosteric Modulators
The following table summarizes the in vitro potency of AZD2066 compared to other common mGluR5 NAMs, such as MPEP, MTEP, and Fenobam. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, which are standard measures of a compound's potency in inhibiting its target.
| Compound | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |
| AZD2066 | Calcium Mobilization | Rat | 1.8 | - | [1] |
| Radioligand Binding ([3H]MPEP) | Human | - | 2.5 | [1] | |
| MPEP | Calcium Mobilization | Rat | 28 | - | [1] |
| Radioligand Binding ([3H]MPEP) | Human | - | 12 | [1] | |
| MTEP | Calcium Mobilization | Rat | 5.2 | - | [1] |
| Radioligand Binding ([3H]MPEP) | Human | - | 3.6 | [1] | |
| Fenobam | Calcium Mobilization | Rat | 29 | - | [1] |
| Radioligand Binding ([3H]MPEP) | Human | - | 48 | [1] |
Note: Lower IC50 and Ki values indicate higher potency.
mGluR5 Signaling Pathway
Activation of the mGluR5 receptor, a G-protein coupled receptor (GPCR), by its endogenous ligand glutamate initiates a signaling cascade that modulates neuronal excitability and synaptic plasticity. As a negative allosteric modulator, AZD2066 does not bind to the same site as glutamate but to a different, allosteric site on the receptor. This binding event changes the receptor's conformation, reducing its affinity for glutamate and/or its ability to activate downstream signaling pathways.
Caption: mGluR5 signaling pathway and the inhibitory action of AZD2066.
Experimental Protocols
The in vitro potency of mGluR5 NAMs is typically determined using two main types of assays: radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the mGluR5 receptor. The affinity of the test compound is determined by its Ki value.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human or rat mGluR5 receptor (e.g., HEK293 or CHO cells).
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled mGluR5 NAM, such as [3H]MPEP, and a range of concentrations of the test compound (e.g., AZD2066).
-
Separation: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Measurement: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that is induced by an mGluR5 agonist, such as glutamate or quisqualate.
Experimental Workflow:
Caption: Workflow for a calcium mobilization assay.
Detailed Methodology:
-
Cell Culture and Dye Loading: Cells stably expressing the mGluR5 receptor are cultured in microplates and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., AZD2066) for a specific period.
-
Agonist Stimulation: An mGluR5 agonist, such as glutamate, is added to the wells to stimulate the receptor and induce an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader. The peak fluorescence response corresponds to the maximum intracellular calcium concentration.
-
Data Analysis: The concentration-response curves for the test compound are generated by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of the test compound. The IC50 value is determined from these curves.
Conclusion
The available in vitro data indicate that AZD2066 is a potent mGluR5 negative allosteric modulator. Its potency, as determined by both radioligand binding and functional assays, is comparable to or greater than that of other well-established mGluR5 NAMs like MPEP, MTEP, and Fenobam. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of the in vitro pharmacological properties of AZD2066 and other novel mGluR5 modulators.
References
Selectivity Profile of AZD2066 in Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding selectivity of AZD2066, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). The performance of AZD2066 is compared with other notable mGluR5 antagonists, supported by available experimental data. This document is intended to assist researchers and drug development professionals in evaluating the selectivity profile of AZD2066 for further investigation.
Executive Summary
AZD2066 is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), a target implicated in various neurological and psychiatric disorders.[1][2] Understanding the selectivity profile of a drug candidate is crucial for predicting its potential therapeutic efficacy and off-target side effects. This guide summarizes the available receptor binding data for AZD2066 and compares it with other well-characterized mGluR5 antagonists, including MPEP, Fenobam, and AZD9272. While comprehensive public data on the off-target screening of AZD2066 is limited, this guide compiles the currently accessible information to provide a comparative overview.
Comparative Selectivity Profile
The following table summarizes the binding affinities (Ki, Kd, or IC50 values) of AZD2066 and comparator compounds for the mGluR5 receptor. Lower values indicate higher binding affinity.
| Compound | Target Receptor | Ki / Kd / IC50 (nM) | Species | Assay Type | Reference |
| AZD2066 | mGluR5 | ~1200 (Ki) | Human | PET Imaging with [11C]ABP688 | [3] |
| MPEP | mGluR5 | 6.7 (Ki) | Human | [3H]fenobam binding inhibition | [4][5] |
| Fenobam | mGluR5 | 58 (IC50) | Human | Quisqualate-evoked calcium response | [4][5] |
| Fenobam | mGluR5 | 31 (Kd) | Human | [3H]fenobam binding | [4][5] |
| Fenobam | mGluR5 | 54 (Kd) | Rat | [3H]fenobam binding | [4][5] |
| AZD9272 | mGluR5 | Potent and Selective | Human/Rat | Not Specified | [6] |
Note: The binding affinity value for AZD2066 was estimated from a human positron emission tomography (PET) study and may not be directly comparable to the in vitro binding affinities of the other compounds. Direct head-to-head in vitro binding assay data is not publicly available.
Off-Target Binding Profile
A critical aspect of a drug's selectivity is its lack of significant binding to other receptors, which can lead to unwanted side effects. While a comprehensive off-target screening panel for AZD2066 is not publicly available, some information exists for the comparator compounds.
-
Fenobam and AZD9272: Studies have indicated that both Fenobam and AZD9272 exhibit off-target binding to Monoamine Oxidase B (MAO-B).[7][8] For AZD9272, it has been suggested that a significant portion of its binding in certain brain regions may be attributable to MAO-B.[8] This highlights the importance of thorough off-target screening in drug development.
The lack of a publicly available, comprehensive off-target binding profile for AZD2066 necessitates caution in its therapeutic application and underscores the need for further investigation in this area.
Experimental Protocols
The data presented in this guide were primarily generated using radioligand receptor binding assays. Below is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the binding affinity of a test compound.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A radiolabeled ligand (e.g., [3H]-labeled) with known high affinity and specificity for the target receptor.
-
Test compound (e.g., AZD2066) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
Workflow Diagram:
Procedure:
-
Preparation: Prepare serial dilutions of the test compound. Prepare the receptor membrane homogenate in the assay buffer.
-
Incubation: In a 96-well plate, add the receptor membranes, the test compound at various concentrations (or vehicle for total binding), and a fixed concentration of the radioligand. To determine non-specific binding, a separate set of wells will contain the receptor membranes, radioligand, and a high concentration of a known unlabeled ligand.
-
Equilibration: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway Context
AZD2066 acts as a negative allosteric modulator of mGluR5. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, primarily signals through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By binding to an allosteric site on the receptor, AZD2066 prevents this signaling cascade from occurring in response to glutamate.
Conclusion
AZD2066 is a selective mGluR5 antagonist. Based on the limited publicly available data, its binding affinity for mGluR5 appears to be lower than that of some other well-known mGluR5 modulators like MPEP and Fenobam. A significant gap in the publicly available data is a comprehensive off-target selectivity profile for AZD2066. The known off-target interactions of comparator compounds, such as the binding of Fenobam and AZD9272 to MAO-B, emphasize the critical need for such data to fully assess the therapeutic potential and safety profile of AZD2066. Further studies are required to establish a more complete and directly comparable selectivity profile of AZD2066 against a broad panel of receptors and to elucidate its full pharmacological characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of a novel metabotropic glutamate receptor 5 antagonist (AZD2066) on transient lower oesophageal sphincter relaxations and reflux episodes in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Discovery and characterization of AZD9272 and AZD6538-Two novel mGluR5 negative allosteric modulators selected for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AZD2066: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of investigational compounds like AZD2066, a selective mGluR5 antagonist, is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for AZD2066 is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on established best practices for chemical and pharmaceutical waste management in a research setting. Adherence to these procedures is essential to minimize risks to personnel and the environment.
Guiding Principles for Disposal
All chemical waste, including investigational compounds, must be managed in accordance with local, state, and federal regulations. A primary principle is to treat all unknown or novel compounds as hazardous waste unless confirmed otherwise by a verified source, such as a Safety Data Sheet. The Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), and it is imperative that laboratory procedures comply with these regulations.
Step-by-Step Disposal Protocol for AZD2066
Researchers must follow a systematic approach to the disposal of AZD2066, from the point of generation to final removal by environmental health and safety (EHS) professionals.
1. Waste Identification and Segregation:
-
Treat all AZD2066 waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), as hazardous chemical waste.
-
Segregate AZD2066 waste from other waste streams at the point of generation. Do not mix with non-hazardous trash, sharps, or biological waste.
-
Different forms of AZD2066 waste (e.g., solid, liquid) should be collected in separate, compatible containers.
2. Waste Container Selection and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection. For liquid waste, ensure the container has a secure, tight-fitting lid.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("AZD2066"), the quantity of the waste, the date of waste generation, the place of origin (laboratory and room number), and the Principal Investigator's name and contact information. Abbreviations and chemical formulas are not acceptable substitutes for the full chemical name.
3. Waste Accumulation and Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure that waste containers are kept closed at all times, except when adding waste.
-
Store AZD2066 waste separately from incompatible chemicals to prevent adverse reactions.
4. Request for Waste Pickup:
-
Once a waste container is full or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of AZD2066 down the drain or in the regular trash.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Quantitative Data Summary for Chemical Waste Handling
For safe and compliant chemical waste management, specific quantitative limits and guidelines must be observed. The following table summarizes key quantitative data based on general laboratory safety protocols.
| Parameter | Guideline | Rationale |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of non-acute hazardous waste | Federal regulation to prevent excessive accumulation of hazardous materials in laboratories. |
| Acute Hazardous Waste (P-listed) SAA Limit | ≤ 1 quart (liquid) or 1 kg (solid) | Stricter control for highly toxic substances. While AZD2066's classification is unconfirmed, it is prudent to handle with high caution. |
| Container Rinsing | Triple rinse with a suitable solvent | Ensures that empty containers are thoroughly decontaminated before being disposed of as non-hazardous waste. The rinsate must be collected as hazardous waste. |
| Drain Disposal of Neutralized Solutions | Only with explicit written permission from EHS | To prevent the release of potentially harmful chemicals into the sanitary sewer system.[1] |
Experimental Protocols
As this document pertains to the disposal of a chemical compound, detailed experimental protocols for its use are outside the scope. However, any experimental protocol generating waste containing AZD2066 must incorporate the disposal steps outlined above into its methodology. The Principal Investigator is responsible for ensuring that all laboratory personnel are trained on these procedures before handling the compound.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of AZD2066 in a laboratory setting.
Caption: Logical workflow for the safe and compliant disposal of AZD2066 waste.
References
Personal protective equipment for handling AZD 2066
Disclaimer: This document provides a summary of recommended personal protective equipment (PPE), handling, and disposal procedures for the investigational compound AZD2066 based on publicly available information. No official Safety Data Sheet (SDS) from the manufacturer, AstraZeneca, was found during the literature search. Therefore, this guidance is based on general principles for handling potent, biologically active research compounds and information from a supplier's SDS. All laboratory personnel must conduct a thorough, site-specific risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
AZD2066 is a selective, orally active, and blood-brain barrier-permeating mGluR5 antagonist that has been investigated for neuropathic pain and major depressive disorder.[1] It has been shown to activate the BDNF/trkB signaling pathway.[1] Clinical studies have indicated potential central nervous system (CNS) related adverse effects, including dizziness and disturbance in attention.[2][3] Given its biological activity and potential for adverse health effects, stringent safety precautions are necessary when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE for handling AZD2066.
| PPE Category | Recommended Equipment |
| Eye and Face | Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing or aerosol generation, chemical splash goggles and a face shield should be worn. |
| Hand | Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double gloving is recommended for all handling procedures, especially when working with the neat compound or concentrated solutions. |
| Body | A fully buttoned lab coat is required. For procedures with a higher risk of contamination, disposable coveralls or a chemical-resistant apron over the lab coat are recommended. |
| Respiratory | For handling small quantities of the solid compound in a well-ventilated area, respiratory protection may not be required. However, if there is a potential for aerosolization or if handling larger quantities, a NIOSH-approved respirator (e.g., N95 or higher) should be used. All weighing and aliquoting of the solid compound should be performed in a certified chemical fume hood or a powder containment hood. |
Operational Plans
Handling:
-
Designated Area: All work with AZD2066 should be conducted in a designated area within the laboratory, clearly marked with appropriate hazard signs.
-
Ventilation: All procedures involving the solid form of AZD2066 or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Weighing of the solid compound should be done in a fume hood or a balance enclosure with appropriate exhaust ventilation.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and at any time contamination is suspected.
Storage:
-
Store AZD2066 in a tightly sealed, clearly labeled container.
-
Keep in a secure, well-ventilated, and dry location, away from incompatible materials.
-
Follow the storage temperature recommendations provided by the supplier. A supplier of AZD2066 recommends storing the solid at -20°C for long-term stability.[1]
Spill Management:
-
Small Spills: For small spills of the solid, carefully wipe up the material with a damp cloth or paper towel, avoiding dust generation. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand). Place all contaminated materials in a sealed container for proper disposal. Clean the spill area with a suitable detergent and water.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's EHS department immediately. If trained and equipped, personnel can attempt to contain the spill using appropriate absorbent materials.
Disposal Plan
The disposal of investigational compounds like AZD2066 must comply with all local, state, and federal regulations.
-
Waste Collection: All waste materials contaminated with AZD2066, including empty containers, used PPE (gloves, disposable lab coats), and cleaning materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The primary method for the disposal of unused AZD2066 and contaminated waste is incineration by a licensed hazardous waste disposal vendor. Do not dispose of AZD2066 down the drain or in the regular trash.
-
EHS Consultation: Contact your institution's EHS department to arrange for the pickup and disposal of AZD2066 waste.
Quantitative Data
Due to the absence of an official manufacturer's SDS, comprehensive quantitative safety data for AZD2066 is not publicly available. The following table summarizes the available information.
| Data Point | Value | Source |
| Molecular Weight | 381.82 g/mol | Tocris Bioscience[4] |
| CAS Number | 934282-55-0 | MedchemExpress.com, Tocris Bioscience[1][4] |
| Occupational Exposure Limit (OEL) | Not established/Not publicly available | - |
| LD50/LC50 | Not publicly available | - |
| Purity | ≥98% (HPLC) | Tocris Bioscience[4] |
Signaling Pathway and Experimental Workflow
AZD2066 is known to activate the Brain-Derived Neurotrophic Factor (BDNF)/tyrosine receptor kinase B (trkB) signaling pathway. The following diagram illustrates this pathway.
Caption: BDNF/trkB Signaling Pathway Activated by AZD2066.
The following diagram outlines a general workflow for handling AZD2066 in a laboratory setting to ensure safety and proper procedure.
Caption: General Laboratory Workflow for Handling AZD2066.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of a novel metabotropic glutamate receptor 5 antagonist (AZD2066) on transient lower oesophageal sphincter relaxations and reflux episodes in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD 2066 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
